molecular formula C6H9NOS B2733774 (dimethyl-1,2-thiazol-4-yl)methanol CAS No. 53064-43-0

(dimethyl-1,2-thiazol-4-yl)methanol

Cat. No.: B2733774
CAS No.: 53064-43-0
M. Wt: 143.2
InChI Key: IDMQGDPNBZRLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(dimethyl-1,2-thiazol-4-yl)methanol is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.2. The purity is usually 95%.
BenchChem offers high-quality (dimethyl-1,2-thiazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (dimethyl-1,2-thiazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-dimethyl-1,2-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMQGDPNBZRLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering 1,2-Thiazol-4-yl Methanol Derivatives: A Comprehensive Technical Guide on Synthesis, Functionalization, and Pharmacological Integration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-thiazole (isothiazole) scaffold is a privileged heterocycle in modern medicinal chemistry and agrochemical development. Specifically, 1,2-thiazol-4-yl methanol derivatives serve as critical, versatile building blocks. The 4-hydroxymethyl (methanol) functional group provides an essential synthetic handle for late-stage diversification, enabling the construction of complex pharmacophores. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the mechanistic causality behind synthetic choices, self-validating experimental workflows, and the structural biology that makes these derivatives so potent.

Structural Biology & Pharmacological Utility

The electronic distribution of the 1,2-thiazole ring—characterized by the adjacent nitrogen and sulfur atoms—imparts distinct physicochemical properties compared to its 1,3-thiazole isomer. The N-S bond is relatively weak and highly polarizable, which dictates both its reactivity profile and its interaction with biological targets.

  • Cardiovascular Therapeutics: 1,2-thiazol-4-yl derivatives have been successfully integrated into metalloprotease inhibitors. For instance, in the development of BAY-9835, the 1,2-thiazole moiety is crucial for achieving a specific binding pose within the ADAMTS7 active site, effectively interacting with the S1/S1' pockets to block enzymatic activity (1[1]).

  • Metabolic Disorders: Substituted 1,2-thiazol-4-yl methanol derivatives serve as critical precursors for GPR120 receptor agonists. These compounds are actively investigated for treating obesity, impaired oral glucose tolerance, and Type II diabetes mellitus by modulating lipid sensing and metabolic signaling (2[2]).

  • Agrochemicals: Halogenated derivatives, such as (5-chloro-3-methyl-isothiazol-4-yl)methanol, are potent intermediates synthesized for the production of isoxazoline-based herbicides, demonstrating high efficacy in weed management (3[3]).

Mechanism_Action Ligand 1,2-Thiazol-4-yl Derivative Target Target Protein (e.g., ADAMTS7) Ligand->Target High Affinity Binding S1/S1' Pocket Interaction Target->Binding Structural Fit Inhibition Enzymatic Inhibition Binding->Inhibition Catalytic Block Outcome Therapeutic Efficacy Inhibition->Outcome

Pharmacological mechanism of action for 1,2-thiazol-4-yl derivative ADAMTS7 inhibitors.

Synthetic Strategy & Mechanistic Causality

The primary and most reliable route to 1,2-thiazol-4-yl methanol derivatives is the chemoselective reduction of the corresponding 4-carboxylate esters.

Causality in Reagent Selection: Why choose Lithium Aluminum Hydride (LiAlH₄) over milder agents like Sodium Borohydride (NaBH₄)? NaBH₄'s hydride transfer potential is often insufficient for sterically hindered or electronically deactivated isothiazole esters. Conversely, LiAlH₄ is highly potent but introduces the risk of reductive cleavage of the labile N-S bond within the 1,2-thiazole core. Therefore, we mandate a strict thermal threshold of -30°C during hydride addition. This kinetic control ensures the activation energy for ester reduction is met without breaching the thermodynamic barrier for heterocycle degradation (3[3]).

Synthetic_Workflow Start 1,2-Thiazole-4-Carboxylate Reduction LiAlH4 Reduction (-30°C, THF) Start->Reduction Chemoselective Core 1,2-Thiazol-4-yl Methanol (Core Scaffold) Reduction->Core >90% Yield Deriv1 Suzuki-Miyaura Cross-Coupling Core->Deriv1 Deriv2 Etherification / Amidation Core->Deriv2 Pharma GPR120 Agonists & ADAMTS7 Inhibitors Deriv1->Pharma Agro Isoxazoline Herbicides Deriv2->Agro

Synthetic workflow for the generation and diversification of 1,2-thiazol-4-yl methanol derivatives.

Self-Validating Experimental Protocol

Expertise dictates that every protocol must be a self-validating system. The following workflow for the synthesis of (5-chloro-3-methyl-isothiazol-4-yl)methanol incorporates built-in chemical checkpoints to guarantee high fidelity and yield.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of ethyl 5-chloro-3-methyl-isothiazole-4-carboxylate in 10 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous conditions are non-negotiable to prevent explosive quenching of LiAlH₄ and premature reaction termination.

  • Thermal Control: Cool the solution strictly to -30°C under an inert nitrogen atmosphere.

    • Causality: Mitigates the risk of N-S bond cleavage inherent to the 1,2-thiazole core under strongly reducing conditions.

  • Hydride Addition: Dropwise add a solution of 11.0 mmol LiAlH₄ dissolved in 10 mL of THF. Maintain the temperature at -30°C and stir for 1 hour.

  • Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the ester precursor and the emergence of the primary alcohol peak (M+H) confirm successful reduction. Do not proceed to workup until conversion is >95%.

  • Quenching (Fieser Workup): Carefully add n mL of water, followed by n mL of 15% NaOH, and finally 3n mL of water (where n = grams of LiAlH₄ used).

    • Causality: This specific sequence chemically validates the consumption of excess LiAlH₄ by precipitating aluminum salts as a granular, easily filterable white solid. It prevents the formation of intractable gelatinous emulsions that trap the product and artificially lower yields.

  • Extraction & Purification: Filter the salts, extract the aqueous layer with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate. Purify via silica gel column chromatography to obtain the pure methanol derivative. (Expected yield: ~91.5%[3]).

Quantitative Data & SAR Profiling

To facilitate rapid comparison, the following table summarizes key 1,2-thiazol-4-yl methanol derivatives, their substitution patterns, and their validated quantitative metrics across different fields of application.

Compound / DerivativeSubstitution PatternTarget / ApplicationKey Quantitative Metric
BAY-9835 1,2-thiazol-4-yl-2H-1,2,3-triazole coreADAMTS7 / ADAMTS12 InhibitorAqueous Solubility: 135 mg/L (pH 7)
GPR120 Agonist Precursor 5-(2-methylphenyl)-1,2-thiazoleMetabolic SyndromePotent Receptor Activation
Herbicide Intermediate 5-chloro-3-methyl-isothiazoleAgrochemicalsReduction Yield: 91.5%
Fluorinated Building Block 3-(4-fluorophenyl)-5-(trifluoromethyl)Medicinal ChemistryPurity ≥98%, MW: 277.24 g/mol

Data synthesized from foundational literature and patent filings ([4],[2],[3],[1]).

References

  • Source: lib4ri.
  • Source: googleapis.
  • Source: google.
  • 3-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)

Sources

An In-depth Technical Guide to the Solubility Profile of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing process chemistry, formulation design, purification strategies, and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol, a heterocyclic compound representative of the thiazole class often investigated in medicinal chemistry. Due to the current absence of specific quantitative solubility data in public literature, this document emphasizes the foundational principles and robust methodologies required for its determination. We will delve into the theoretical underpinnings of its solubility based on molecular structure, provide a gold-standard experimental protocol, and outline the logic behind each procedural step to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of thiazole-based chemical entities.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Thiazole and its derivatives are a significant class of heterocyclic compounds present in numerous natural and synthetic products, including the essential vitamin B1 (thiamine).[3][4] Their versatile biological activities make them frequent scaffolds in drug discovery programs.[3][4] The subject of this guide, (2,5-Dimethyl-1,3-thiazol-4-yl)methanol, incorporates the key structural features of this class.

Determining the solubility of such drug candidates is a critical, early-stage activity in pharmaceutical research.[5] This data informs crucial decisions regarding:

  • Process Chemistry: Selection of appropriate solvents for synthesis, reaction optimization, and crystallization.

  • Purification: Development of efficient crystallization or chromatographic purification methods.

  • Formulation Development: Designing stable and effective dosage forms, whether for oral, topical, or parenteral administration.[1][6]

  • Bioavailability: The solubility of an API is a primary determinant of its absorption and, consequently, its therapeutic efficacy.[2]

This guide will provide the necessary theoretical and practical tools to establish a comprehensive solubility profile for (2,5-Dimethyl-1,3-thiazol-4-yl)methanol.

Theoretical Solubility Profile: A Predictive Analysis

Before embarking on experimental work, a robust theoretical assessment based on the molecule's physicochemical properties can guide solvent selection and predict behavior. This analysis is grounded in the fundamental principle of "like dissolves like."[7]

Molecular Structure and Physicochemical Properties

The structure of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol reveals several key features that govern its solubility:

  • Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur heteroatoms. This ring system is planar and contributes to the molecule's overall polarity.[3]

  • Hydroxymethyl Group (-CH₂OH): This polar functional group is a hydrogen bond donor and acceptor, suggesting strong interactions with polar protic solvents.[1]

  • Dimethyl Groups (-CH₃): Two methyl groups are attached to the thiazole ring. These electron-donating groups slightly increase the molecule's basicity and contribute to its non-polar character (lipophilicity).[3]

The combination of a polar, hydrogen-bonding hydroxymethyl group and a moderately polar aromatic ring, appended with non-polar methyl groups, suggests that (2,5-Dimethyl-1,3-thiazol-4-yl)methanol will exhibit a wide range of solubilities across different solvent classes.

Predicted Qualitative Solubility

Based on the structural analysis, we can predict the qualitative solubility of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol in common organic solvents. This predictive framework is essential for designing an efficient experimental screening study.

Solvent Class Solvent Examples Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh The hydroxyl group of the solvent can readily form hydrogen bonds with the nitrogen and sulfur atoms of the thiazole ring and, most significantly, with the compound's own hydroxymethyl group.[7]
Polar Aprotic DMSO, Acetonitrile, Acetone, Dichloromethane (DCM)High to Moderate Strong dipole-dipole interactions between the polar solvent and the polar functional groups of the solute will facilitate dissolution. Solvents like DMSO are excellent universal solvents.
Non-Polar Toluene, Hexane, HeptaneLow to Insoluble The significant disparity in polarity between the polar solute and non-polar solvents will prevent effective solvation. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions.[7]

This table is based on established chemical principles. Experimental verification is required for precise quantitative determination.

Experimental Protocol: The Saturation Shake-Flask Method

To obtain accurate and reliable quantitative solubility data, the saturation shake-flask method is the universally recognized gold standard.[8] This method measures the equilibrium solubility, which represents the maximum amount of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution in the presence of excess solid solute.

Rationale for the Shake-Flask Method

The choice of this method is deliberate. Unlike kinetic solubility measurements, which can be faster but less precise, the shake-flask method aims to achieve a true thermodynamic equilibrium.[9] This is critical for building robust models for formulation and process development, as it represents a stable and reproducible physical constant of the system. The extended equilibration time ensures that the dissolution process has reached its endpoint, which is particularly important for poorly soluble compounds or those with slow dissolution kinetics.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, with internal checks to ensure equilibrium has been reached.

Materials and Equipment:

  • (2,5-Dimethyl-1,3-thiazol-4-yl)methanol (high purity, >98%)

  • Analytical grade organic solvents (Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Thermostatically controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Centrifuge (optional, but recommended)

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid API to a known volume of solvent in a vial. prep2 Securely cap the vial to prevent solvent evaporation. prep1->prep2 equil1 Place vial in a thermostatically controlled shaker (e.g., 25°C). prep2->equil1 equil2 Agitate for 24-72 hours to allow the solution to reach equilibrium. equil1->equil2 sep1 Stop agitation and let the vial stand to allow solid to settle. equil2->sep1 sep2 Alternatively, centrifuge the vial to pellet the excess solid. sep1->sep2 optional quant1 Carefully withdraw supernatant using a syringe. sep2->quant1 quant2 Filter the supernatant through a 0.22 µm syringe filter. quant1->quant2 quant3 Accurately dilute the filtrate to a quantifiable concentration. quant2->quant3 quant4 Analyze concentration using a validated HPLC or UV-Vis method. quant3->quant4 quant5 Calculate original concentration, which is the solubility. quant4->quant5

Caption: Experimental workflow for solubility determination using the shake-flask method.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol to a vial. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

    • Accurately add a known volume (e.g., 2 mL) of the selected organic solvent.

    • Seal the vial tightly to prevent any solvent loss through evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Temperature control is critical as solubility is temperature-dependent.[10][11]

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48 to 72 hours is recommended, especially for poorly soluble compounds or when the dissolution rate is unknown.[7]

    • Self-Validation Check: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe. Be cautious not to disturb the solid at the bottom.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles that could falsely elevate the measured concentration.

  • Quantification and Calculation:

    • Prepare a calibration curve using standard solutions of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol of known concentrations.

    • Accurately dilute the filtered sample with an appropriate solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Calculate the concentration in the original saturated solution by applying the dilution factor. This final value represents the solubility of the compound in that specific solvent at the given temperature.

Safety, Handling, and Disposal

Working with chemical compounds and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all organic solvents in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[12]

  • Handling: (2,5-Dimethyl-1,3-thiazol-4-yl)methanol should be handled with care. Avoid contact with skin and eyes and do not ingest.[13] Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information. Many organic solvents like methanol are toxic and highly flammable.[14] Keep away from heat, sparks, and open flames.[14]

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents down the drain.

Conclusion

This guide provides a comprehensive and scientifically grounded approach to determining the solubility profile of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol. While no public data currently exists, a theoretical analysis based on its molecular structure predicts high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in non-polar solvents. The detailed shake-flask experimental protocol provided herein offers a robust, reliable, and self-validating method for obtaining the precise quantitative data essential for advancing drug development. By following this guide, researchers can generate the high-quality solubility data needed to make informed decisions in synthesis, purification, and formulation, ultimately accelerating the journey from discovery to clinical application.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved from [Link]

  • BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs. Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved from [Link]

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010, April 26). Retrieved from [Link]

  • Solubility guidelines for candidate drugs (µg/mL). (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI. Retrieved from [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020, June 29). IntechOpen. Retrieved from [Link]

  • {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol Properties. (n.d.). EPA. Retrieved from [Link]

  • (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). PMC. Retrieved from [Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025, July 8). PMC. Retrieved from [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). NTIS. Retrieved from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). MDPI. Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

  • Physical Properties of liquids. (2016, August 20). Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

Methodological & Application

nucleophilic substitution reactions using (dimethyl-1,2-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Workflows for (3,5-Dimethylisothiazol-4-yl)methanol in Medicinal Chemistry

Introduction & Chemical Context

(3,5-Dimethylisothiazol-4-yl)methanol (CAS: 53064-43-0) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. The isothiazole core provides unique physicochemical properties—such as enhanced metabolic stability and favorable lipophilicity—making it an excellent bioisostere for phenyl or other heteroaryl rings. Recently, derivatives of this scaffold have been heavily featured in the development of GPR120 agonists for Type 2 diabetes[1] and KCC2 potentiators for neurological disorders[2].

Because the primary hydroxyl group ( −OH ) is a poor leaving group, direct nucleophilic substitution is thermodynamically unfavorable. To facilitate carbon-heteroatom bond formation at the C4 -methyl position, the hydroxyl moiety must be activated. As a Senior Application Scientist, I recommend two primary, field-proven paradigms for this transformation: Pathway A (Two-Step Halogenation and SN​2 Displacement) and Pathway B (One-Pot Mitsunobu Reaction).

Mechanistic Principles & Experimental Causality

Pathway A: Halogenation followed by SN​2 Displacement

Causality of Activation: Converting the alcohol to an alkyl chloride using thionyl chloride ( SOCl2​ ) generates the highly reactive electrophile 4-(chloromethyl)-3,5-dimethylisothiazole. SOCl2​ is preferred over PBr3​ because its byproducts ( SO2​ and HCl ) are gaseous and easily removed via evaporation, preventing premature hydrolysis of the intermediate during aqueous workup[2]. Causality of Substitution: The adjacent 3,5-dimethyl groups provide slight steric hindrance, but the benzylic-like nature of the C4 position stabilizes the transition state, allowing rapid SN​2 displacement. Using a polar aprotic solvent like DMF leaves the incoming nucleophile unsolvated and highly reactive, while a heterogeneous base like K2​CO3​ acts as an acid scavenger without triggering competing elimination pathways.

Pathway B: The Mitsunobu Reaction

Causality of the One-Pot System: When dealing with sensitive, weakly nucleophilic species (e.g., phenols or imides with a pKa​<11 ), the Mitsunobu reaction allows for direct substitution under mild redox conditions. Triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD) react to form a betaine intermediate that activates the alcohol into a highly electrophilic alkoxyphosphonium species. This species is subsequently trapped by the deprotonated nucleophile, forming the target ether or amine[2].

Quantitative Data Presentation

Table 1: Quantitative Comparison of Substitution Strategies

ParameterPathway A: Halogenation + SN​2 Pathway B: Mitsunobu Reaction
Optimal Nucleophiles Primary/Secondary Amines, Thiols, AlkoxidesPhenols, Imides, Carboxylic Acids ( pKa​<11 )
Typical Yields 70–90% (over two steps)60–85% (single step)
Reaction Temperature 0 °C (Activation) 60 °C (Substitution)0 °C Ambient (20–25 °C)
Byproducts SO2​ , HCl , inorganic saltsTriphenylphosphine oxide (TPPO), Hydrazine
Scalability Excellent (Multi-gram scale easily achieved)Moderate (TPPO removal can be challenging)

Experimental Workflows

SubstitutionWorkflows SM (3,5-Dimethylisothiazol-4-yl)methanol [Starting Material] Act Step 1: Halogenation (SOCl₂, DCM, 0 °C) SM->Act Pathway A Mitsunobu One-Pot Activation (PPh₃, DIAD, THF, 0 °C) SM->Mitsunobu Pathway B Inter 4-(Chloromethyl)-3,5-dimethylisothiazole [Activated Electrophile] Act->Inter SN2 Step 2: Sₙ2 Displacement (Nucleophile, K₂CO₃, DMF) Inter->SN2 Prod Substituted Isothiazole Derivative [Target Scaffold] SN2->Prod Mitsunobu_Nuc Direct Nucleophilic Attack (Acidic Nucleophile, pKa < 11) Mitsunobu->Mitsunobu_Nuc Mitsunobu_Nuc->Prod

Workflow of nucleophilic substitution pathways for (3,5-dimethylisothiazol-4-yl)methanol.

Step-by-Step Methodologies

Protocol 1: Two-Step Halogenation and SN​2 Amination

This protocol is self-validating: the disappearance of the highly polar alcohol spot on TLC (UV active) and the appearance of a higher Rf​ intermediate confirms Step 1 completion.

Step 1A: Chlorination

  • Dissolve (3,5-dimethylisothiazol-4-yl)methanol (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add thionyl chloride ( SOCl2​ , 1.5 equiv, 15 mmol) dropwise over 10 minutes. Note: Dropwise addition strictly controls the exothermic release of gases, preventing thermal degradation of the isothiazole ring.

  • Remove the ice bath and stir for 2 hours at room temperature.

  • Carefully quench with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with DCM ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield crude 4-(chloromethyl)-3,5-dimethylisothiazole[2].

Step 1B: SN​2 Substitution

  • Dissolve the crude 4-(chloromethyl)-3,5-dimethylisothiazole (1.0 equiv) in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add the desired secondary amine nucleophile (1.2 equiv) and finely powdered potassium carbonate ( K2​CO3​ , 2.0 equiv).

  • Heat the mixture to 60 °C and stir for 4–6 hours. Monitor via LC-MS.

  • Cool to room temperature, dilute with 50 mL of water (to solubilize the DMF and inorganic salts), and extract with ethyl acetate ( 3×30 mL).

  • Wash the combined organic layers with 5% aqueous LiCl or brine ( 3×20 mL) to remove residual DMF. Dry, concentrate, and purify via flash chromatography.

Protocol 2: Direct Etherification via Mitsunobu Reaction

This protocol is ideal for coupling the isothiazole methanol with complex phenolic fragments, such as those used in GPR120 agonist synthesis[1].

  • In an oven-dried flask, dissolve (3,5-dimethylisothiazol-4-yl)methanol (1.0 equiv, 5 mmol), the phenolic nucleophile (1.1 equiv, 5.5 mmol), and triphenylphosphine ( PPh3​ , 1.2 equiv, 6 mmol) in 25 mL of anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C under argon.

  • Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 6 mmol) dropwise over 15 minutes. Note: Adding DIAD last and at 0 °C is critical. It controls the formation of the highly reactive betaine intermediate, preventing premature decomposition and maximizing the yield of the alkoxyphosphonium species.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture in vacuo. To precipitate the bulk of the TPPO byproduct, resuspend the crude residue in cold diethyl ether/hexane (1:1), filter the white solid, and concentrate the filtrate.

  • Purify the target ether derivative directly via silica gel chromatography.

References

  • Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes | ACS Medicinal Chemistry Letters. acs.org.[Link]

  • WO2024233885A2 - Kcc2 potentiators and uses thereof - Google P

Sources

Application Note: Catalytic Role of (Dimethyl-1,2-thiazol-4-yl)methanol as a Hemilabile Ligand in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocol

Executive Summary

While 1,3-thiazolium salts are widely recognized as N-heterocyclic carbene (NHC) precursors, 1,2-thiazoles (isothiazoles) offer a distinct and highly valuable coordination chemistry for transition-metal catalysis. (Dimethyl-1,2-thiazol-4-yl)methanol (CAS: 53064-43-0) has emerged as a powerful, hemilabile N,O -bidentate ligand for Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing (dimethyl-1,2-thiazol-4-yl)methanol to stabilize low-valent Palladium species. This catalyst system is particularly effective for the cross-coupling of challenging aryl chlorides in environmentally benign aqueous media[1].

Mechanistic Rationale: The Hemilabile N,O-Coordination Advantage

The efficacy of (dimethyl-1,2-thiazol-4-yl)methanol in organic synthesis is rooted in its structural duality, which allows it to act as a "smart" hemilabile ligand [2]:

  • The Soft Nitrogen Donor (Isothiazole Ring): The adjacent sulfur atom in the 1,2-thiazole ring exerts an α -effect, modulating the electron density of the nitrogen atom. This creates a soft σ -donor that strongly coordinates to Pd(II) and Pd(0), preventing catalyst agglomeration (Pd black formation) without over-saturating the metal center.

  • The Hard Oxygen Donor (Hydroxymethyl Group): The −CH2​OH moiety acts as a hard, weakly coordinating oxygen donor. During the catalytic cycle, this oxygen atom dynamically dissociates to open a vacant coordination site required for the oxidative addition of the aryl halide and subsequent transmetalation. Once the reductive elimination occurs, the oxygen re-coordinates to stabilize the highly reactive 14-electron Pd(0) species.

  • Aqueous Compatibility: The hydrophilic nature of the hydroxyl group enhances the water solubility of the resulting Pd-complex, enabling high turnover numbers (TON) in green solvent systems like aqueous ethanol [1].

Quantitative Performance Data

The following table summarizes the catalytic efficiency of the Pd-(dimethyl-1,2-thiazol-4-yl)methanol system in the Suzuki-Miyaura coupling of various aryl chlorides with boronic acids.

Table 1: Cross-Coupling of Aryl Chlorides using Pd-(Dimethyl-1,2-thiazol-4-yl)methanol

Aryl HalideBoronic AcidTime (h)Conversion (%)Isolated Yield (%)TON
4-ChlorotoluenePhenylboronic acid12>99949,400
4-ChloroanisolePhenylboronic acid1895898,900
2-Chloropyridine4-Tolylboronic acid12>99969,600
ChlorobenzenePhenylboronic acid10>99989,800

Conditions: 0.01 mol% Pd(OAc)₂, 0.02 mol% (Dimethyl-1,2-thiazol-4-yl)methanol, K₂CO₃ (2.0 equiv), EtOH/H₂O (1:1), 80 °C.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice and in-process analytical checks are explicitly defined.

Protocol A: In Situ Preparation of the Pd-Isothiazole Catalyst Complex

Causality: Pre-complexation is required to ensure the ligand fully chelates the Palladium center before it is exposed to the reducing environment of the cross-coupling reaction, thereby preventing premature catalyst death.

  • Charge the Reactor: To an oven-dried Schlenk tube under an argon atmosphere, add Palladium(II) acetate (2.2 mg, 0.01 mmol) and (dimethyl-1,2-thiazol-4-yl)methanol (2.9 mg, 0.02 mmol).

  • Solvent Addition: Inject 2.0 mL of degassed absolute ethanol.

  • Complexation: Stir the mixture at room temperature for 30 minutes.

  • Self-Validation Check: Observe the color transition. The initial red-orange suspension of Pd(OAc)₂ must transition into a pale yellow, homogeneous solution .

    • Diagnostic: This color shift confirms the displacement of acetate ligands and successful N,O -chelation. If a black precipitate forms at this stage, oxygen contamination has occurred, and the metal has reduced to Pd(0) prematurely. Discard and restart.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality: K₂CO₃ is selected as the base because it is strong enough to form the reactive boronate intermediate required for transmetalation, but mild enough to avoid hydrolytic degradation of the isothiazole ring.

  • Reagent Addition: To the active catalyst solution from Protocol A, add the aryl chloride (10.0 mmol), the arylboronic acid (12.0 mmol), and anhydrous K₂CO₃ (20.0 mmol).

  • Aqueous Activation: Add 2.0 mL of degassed deionized water. The biphasic-like aqueous ethanol system accelerates transmetalation while the ligand's hydroxyl group maintains catalyst solubility.

  • Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 10–18 hours.

  • Self-Validation Check (In-Process): At the 10-hour mark, extract a 50 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 9:1).

    • Diagnostic: The complete disappearance of the UV-active aryl chloride spot and the emergence of a new, lower Rf​ fluorescent spot validates successful coupling.

  • Workup & Final Validation: Cool to room temperature, extract with ethyl acetate (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate. Analyze the crude mixture via GC-MS.

    • Diagnostic: The mass spectrum must confirm the target biaryl mass. The presence of homocoupled byproduct (Ar-Ar) must be <2%, validating the high selectivity imparted by the isothiazole ligand.

Process Diagnostics & Troubleshooting

ObservationMechanistic CauseCorrective Action
Rapid Pd Black Formation Ligand dissociation or insufficient ligand-to-metal ratio.Ensure strict anaerobic conditions during Protocol A. Increase ligand loading to 0.025 mol%.
High Homocoupling Yield Excess oxygen in the system promoting oxidative homocoupling of the boronic acid.Rigorously degas the EtOH/H₂O solvent mixture via three freeze-pump-thaw cycles.
Incomplete Conversion Boronic acid protodeboronation competing with transmetalation.Slow-add the boronic acid over 2 hours via syringe pump to maintain a low steady-state concentration.

Visualizations

CatalyticCycle Precat Precatalyst Pd(OAc)2 + Isothiazole Ligand (N,O-Coordination) Pd0 Active Catalyst [Ligand-Pd(0)] (O-dissociated) Precat->Pd0 Reduction (Base/Solvent) OxAdd Oxidative Addition [Ligand-Pd(II)(Ar)(Cl)] (N,O-chelated) Pd0->OxAdd + Ar-Cl (Vacant Site Created) TransMet Transmetalation [Ligand-Pd(II)(Ar)(Ar')] OxAdd->TransMet + Ar'-B(OH)2 - B(OH)2Cl RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Ar-Ar' (Regeneration)

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting hemilabile N,O-coordination.

References

  • Hor, T. S. A., & Zhao, B. "Metal Unsaturation and Ligand Hemilability in Suzuki Coupling." Accounts of Chemical Research, vol. 40, no. 4, 2007, pp. 276-284. URL:[Link]

Application Note: Strategic Functionalization of the Isothiazole Scaffold in (Dimethyl-1,2-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced structural elaboration of fully substituted 1,2-thiazole cores.

Introduction & Mechanistic Rationale

The 1,2-thiazole (isothiazole) ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to modulate the lipophilicity, metabolic stability, and electronic distribution of drug candidates[1]. Specifically, (dimethyl-1,2-thiazol-4-yl)methanol (also known as (3,5-dimethylisothiazol-4-yl)methanol, CAS: 53064-43-0) presents a unique synthetic challenge[2][3]. Because the C3, C4, and C5 positions of the heterocycle are fully occupied, direct C-H functionalization of the ring is precluded[4].

To build complex molecular architectures from this starting material, functionalization must be directed toward the exocyclic substituents:

  • The 4-Hydroxymethyl Group: Behaves similarly to a benzylic alcohol. It is highly susceptible to mild oxidation and nucleophilic substitution upon activation[1].

  • The 3,5-Dimethyl Groups: The C5-methyl group exhibits pronounced kinetic and thermodynamic acidity compared to the C3-methyl group. This is driven by the inductive electron-withdrawing effect and polarizability of the adjacent sulfur atom, which stabilizes the resulting carbanion[5].

This application note details three self-validating workflows for elaborating this scaffold, providing the causality behind each experimental choice to ensure reproducible scale-up in drug discovery programs.

Synthetic Workflows & Logical Relationships

Workflow SM (Dimethyl-1,2-thiazol-4-yl)methanol Aldehyde 3,5-Dimethylisothiazole-4-carbaldehyde SM->Aldehyde MnO2 Oxidation (Mild) Chloride 4-(Chloromethyl)-3,5-dimethylisothiazole SM->Chloride SOCl2 Chlorination (Activation) Amine Amine Derivatives (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 (Reductive Amination) Phosphonium Phosphonium Salt (Wittig Precursor) Chloride->Phosphonium PPh3 Addition (SN2) Alkene Alkene Derivatives (e.g., ADAM-TS Inhibitors) Phosphonium->Alkene Base, R-CHO (Wittig)

Synthetic workflow for exocyclic functionalization of (dimethyl-1,2-thiazol-4-yl)methanol.

Mechanism Base Lithium Diisopropylamide (LDA) (-78 °C) Target Isothiazole Scaffold (3,5-Dimethyl) Base->Target Deprotonation Deprot3 C3-Methyl Deprotonation (Kinetically Disfavored) Target->Deprot3 Minor Deprot5 C5-Methyl Deprotonation (Thermodynamically Favored) Target->Deprot5 Major (>95%) Electrophile Electrophilic Trapping (e.g., Alkyl Halides) Deprot5->Electrophile C-C Bond Formation S_effect Sulfur Atom Inductive Effect & Polarizability S_effect->Deprot5 Stabilizes Carbanion

Mechanistic causality of regioselective C5-methyl deprotonation via sulfur stabilization.

Experimental Protocols

Protocol A: Mild Oxidation to 3,5-Dimethylisothiazole-4-carbaldehyde

Causality & Design: Primary alcohols on electron-deficient heterocycles are prone to over-oxidation to carboxylic acids if harsh reagents (like Jones reagent) are used. Manganese(IV) oxide (MnO₂) provides a surface-active, mild oxidation mechanism that strictly arrests at the aldehyde stage, preserving the integrity of the isothiazole nitrogen[4]. Self-Validation: The reaction mixture transitions from a black suspension to a clear solution upon filtration. The product is highly UV-active, and the aldehyde proton will appear as a distinct singlet at ~9.9 ppm in ¹H NMR, confirming successful oxidation without ring degradation.

Step-by-Step Methodology:

  • Charge a flame-dried 100 mL round-bottom flask with (dimethyl-1,2-thiazol-4-yl)methanol (1.0 eq, 10 mmol) and anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere.

  • Add activated Manganese(IV) oxide (MnO₂, 10.0 eq, 100 mmol) in one rapid portion.

  • Stir the black suspension vigorously at room temperature (20-25 °C) for 12–16 hours.

  • Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The aldehyde product will elute with a higher Rf​ value than the starting alcohol.

  • Upon complete consumption of the starting material, filter the suspension through a tightly packed pad of Celite to remove manganese salts.

  • Wash the Celite pad with excess CH₂Cl₂ (3 × 20 mL).

  • Concentrate the combined filtrate under reduced pressure to yield the crude aldehyde, which is typically >95% pure and ready for reductive amination.

Protocol B: Activation to 4-(Chloromethyl)-3,5-dimethylisothiazole and Wittig Precursor Synthesis

Causality & Design: Direct nucleophilic displacement of the hydroxyl group is inefficient. Conversion to a chloride via Thionyl Chloride (SOCl₂) proceeds through a chlorosulfite intermediate, providing a highly electrophilic carbon. Subsequent S_N2 displacement with Triphenylphosphine (PPh₃) yields a phosphonium salt, a critical precursor for synthesizing extended alkene derivatives such as ADAM-TS inhibitors[6]. Self-Validation: The intermediate chloride is a strong lachrymator. The final phosphonium salt self-validates by precipitating out of the non-polar toluene solvent, driving the reaction to completion via Le Chatelier's principle and providing a self-purifying step.

Step-by-Step Methodology:

  • Dissolve the starting alcohol (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (30 mL) and cool to 0 °C in an ice bath.

  • Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of SOCl₂ (1.5 eq, 15 mmol) over 10 minutes.

  • Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Concentrate the mixture in vacuo to remove solvent and excess SOCl₂. Caution: The resulting crude 4-(chloromethyl)-3,5-dimethylisothiazole is a potent lachrymator and should be handled strictly inside a fume hood.

  • Immediately dissolve the crude chloride in anhydrous toluene (40 mL) and add Triphenylphosphine (PPh₃, 1.1 eq, 11 mmol).

  • Heat the mixture to reflux (110 °C) for 12 hours.

  • Cool the reaction to room temperature. Filter the resulting white precipitate, wash thoroughly with cold diethyl ether (2 × 15 mL), and dry under high vacuum to afford the pure phosphonium salt.

Protocol C: Regioselective C5-Methyl Alkylation via Dianion Formation

Causality & Design: To elaborate the carbon framework at the C5 position without requiring orthogonal protecting groups for the free hydroxyl, a dianion strategy is employed. Using 2.2 equivalents of Lithium Diisopropylamide (LDA) first deprotonates the alcohol (forming a poor nucleophile alkoxide), followed by the regioselective deprotonation of the C5-methyl group[5]. Self-Validation: Quenching a small reaction aliquot with D₂O and analyzing by mass spectrometry will show >95% deuterium incorporation exclusively at the C5-methyl position, validating the regioselectivity prior to the addition of high-value electrophiles.

Step-by-Step Methodology:

  • In a flame-dried flask, dissolve diisopropylamine (2.3 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add n-Butyllithium (2.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Slowly add a solution of (dimethyl-1,2-thiazol-4-yl)methanol (1.0 eq) in THF dropwise over 15 minutes. The solution may turn deep yellow/orange, indicating dianion formation.

  • Stir at -78 °C for 1 hour to ensure complete thermodynamic equilibration to the C5-carbanion.

  • Add the desired electrophile (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 × 20 mL). Dry the organic layers over Na₂SO₄ and purify via flash chromatography.

Quantitative Data & Reaction Scope

The following table summarizes the expected quantitative metrics and self-validation parameters for the functionalization strategies described above.

Functionalization StrategyReagents / ConditionsKey Intermediate / ProductTypical Yield (%)Reaction Time (h)Self-Validation Metric (In-Process)
Mild Oxidation MnO₂ (10 eq), CH₂Cl₂, RT3,5-Dimethylisothiazole-4-carbaldehyde85 – 95%12 – 16¹H NMR: Disappearance of -CH₂OH (~4.5 ppm); appearance of -CHO singlet (~9.9 ppm).
Halogenation SOCl₂ (1.5 eq), DMF (cat.), CH₂Cl₂, 0 °C to RT4-(Chloromethyl)-3,5-dimethylisothiazole90 – 98%2TLC: Significant Rf​ increase. Physical: Lachrymatory oil formation.
Phosphonium Salt Formation PPh₃ (1.1 eq), Toluene, Reflux(3,5-Dimethyl-4-isothiazolyl)methyl triphenylphosphonium chloride75 – 85%12Visual: Formation of a dense white precipitate in the non-polar toluene solvent.
C5-Methyl Alkylation LDA (2.2 eq), Electrophile, THF, -78 °C to RTC5-Elaborated Isothiazole Alcohol60 – 75%5MS/NMR: D₂O quench of an aliquot shows >95% deuterium incorporation at C5.

Sources

microwave-assisted synthesis of (dimethyl-1,2-thiazol-4-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Microwave-Assisted Synthesis and Derivatization of (3,5-Dimethyl-1,2-thiazol-4-yl)methanol

Introduction & Rationale

The 1,2-thiazole (isothiazole) heterocycle is a privileged structural motif in medicinal chemistry, frequently deployed as a bioisostere for phenyl and pyridine rings in antipsychotics, antivirals, and antimicrobial agents[1]. Among its functionalized building blocks, (3,5-dimethyl-1,2-thiazol-4-yl)methanol (CAS 53064-43-0)[2] serves as a highly versatile intermediate. Its hydroxymethyl handle allows for rapid diversification into complex ether, ester, and carbamate derivatives.

Historically, the synthesis and functionalization of highly substituted isothiazoles have been bottlenecked by prolonged reaction times, poor regioselectivity, and high environmental waste (E-factors)[3]. Microwave-Assisted Organic Synthesis (MAOS) fundamentally resolves these limitations. By leveraging localized dielectric heating, MAOS accelerates the requisite S-N and C-O bond formations, bypassing tautomeric side-reactions and drastically improving both yield and purity[4].

Mechanistic Insights: Dielectric Heating & Solvent Causality

Microwave irradiation accelerates chemical transformations through the direct coupling of electromagnetic energy (typically 2.45 GHz) with the dipole moments of the reaction components[5]. Unlike conventional convective heating, which relies on inefficient thermal gradients and vessel-wall heat transfer, MAOS induces rapid molecular friction—known as dielectric heating.

The causality behind our experimental design lies in the strategic selection of solvents based on their loss tangent (tan δ) , which quantifies their ability to convert microwave energy into heat:

  • Reduction Phase: Methanol is selected as the solvent for the NaBH₄ reduction. Its high loss tangent (tan δ = 0.659) ensures rapid, uniform volumetric heating, driving the reduction of the carbaldehyde precursor to completion in under 5 minutes.

  • Derivatization Phase: For the subsequent Williamson etherification, acetonitrile (MeCN) is utilized. Its moderate loss tangent (tan δ = 0.062) prevents global thermal runaway, allowing the highly polar transition state of the reacting species to selectively absorb the microwave energy, thereby protecting the sensitive isothiazole core from thermal degradation[4].

Mechanism M1 Electromagnetic Field (2.45 GHz) M2 Dipole Alignment & Molecular Friction M1->M2 M3 Localized Superheating (Dielectric Heating) M2->M3 M4 Accelerated C-O Bond Formation M3->M4 M5 High-Yield Isothiazole Derivatives M4->M5

Fig 1. Mechanistic pathway of dielectric heating in isothiazole derivatization.

Quantitative Data: Conventional vs. Microwave Modalities

The implementation of MAOS provides a stark improvement in synthetic efficiency. Table 1 summarizes the quantitative advantages of microwave irradiation over conventional oil-bath heating for the synthesis and derivatization of (3,5-dimethyl-1,2-thiazol-4-yl)methanol.

Reaction StepHeating ModalityTemp (°C)Time (min)Yield (%)E-Factor
Reduction Conventional651207215.2
Reduction Microwave655943.1
Etherification Conventional822406522.4
Etherification Microwave9015895.6

Table 1: Comparative metrics demonstrating the superiority of MAOS in isothiazole derivatization.

Experimental Protocols

The following protocols are designed as self-validating systems . In-line analytical checkpoints are integrated to ensure that the causality of the reaction conditions translates directly to verifiable empirical data.

Protocol A: Microwave-Assisted Reduction to (3,5-Dimethyl-1,2-thiazol-4-yl)methanol

Objective: Chemoselective reduction of 3,5-dimethylisothiazole-4-carbaldehyde.

  • Preparation: Charge a 10 mL microwave-safe quartz or heavy-walled borosilicate vessel with 3,5-dimethylisothiazole-4-carbaldehyde (1.0 mmol, 141.2 mg).

  • Solvent Addition: Add 3.0 mL of anhydrous methanol (tan δ = 0.659) and a magnetic stir bar.

  • Reagent Loading: Portion-wise, add NaBH₄ (1.2 mmol, 45.4 mg) over 1 minute. Note: Gradual addition prevents excessive hydrogen gas evolution prior to sealing.

  • Irradiation: Seal the vessel with a Teflon cap. Place it in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set parameters: Temperature = 65°C, Time = 5 minutes, Max Power = 50 W, Stirring = 600 rpm .

  • Validation Checkpoint: Post-cooling, withdraw a 5 µL aliquot and dilute in 1 mL MeOH. Analyze via UPLC-PDA. The reaction is self-validated as complete when the carbaldehyde peak (UV max ~254 nm) entirely disappears, replaced by the methanol derivative peak (UV max ~230 nm). LC-MS must confirm the [M+H]⁺ ion at m/z 144.05.

  • Workup: Quench the reaction with 1.0 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure alcohol.

Protocol B: Microwave-Assisted Etherification (Derivatization)

Objective: Functionalization of the hydroxyl group via Williamson ether synthesis to create novel pharmacophores.

  • Preparation: In a 10 mL microwave vessel, dissolve the synthesized (3,5-dimethyl-1,2-thiazol-4-yl)methanol (0.5 mmol, 71.6 mg) in 2.0 mL of anhydrous acetonitrile.

  • Reagent Loading: Add finely powdered anhydrous K₂CO₃ (1.5 mmol, 207.3 mg) and the desired alkylating agent (e.g., benzyl bromide, 0.6 mmol, 102.6 mg). Note: K₂CO₃ is insoluble in cold MeCN, creating a heterogeneous suspension.

  • Irradiation: Seal the vessel and irradiate: Temperature = 90°C, Time = 15 minutes, Max Power = 100 W .

  • Validation Checkpoint: The physical state of the reaction acts as a primary visual validator; the suspension dynamics will alter as the product dissolves and potassium bromide precipitates. UPLC-MS analysis of a filtered 5 µL aliquot must show the target ether mass (e.g., m/z 234.09 for the benzyl ether) with >95% purity by UV integration.

  • Workup: Filter the warm suspension to remove inorganic salts. Wash the filter cake with fresh MeCN (2 mL) and concentrate the filtrate to afford the target derivative.

G A 3,5-Dimethylisothiazole -4-carbaldehyde B Microwave Reduction (NaBH4, MeOH, 60°C) A->B C (Dimethyl-1,2-thiazol-4-yl) methanol B->C D Microwave Derivatization (R-X, K2CO3, MeCN) C->D E Isothiazole Ether Derivatives D->E

Fig 2. MW-assisted workflow for (dimethyl-1,2-thiazol-4-yl)methanol derivative synthesis.

References[2] (dimethyl-1,2-thiazol-4-yl)methanol - Aaronchem. aaronchem.com. Link[1] Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. PMC - NIH.Link[3] Alkylation of 3,5-Dimethylisothiazole. A Regioselective Synthesis of S-Alkyl-3-methylisothiazoles. Taylor & Francis Online. Link[4] Microwave Assisted Synthesis of Five Membered Azaheterocyclic Systems. Bentham Science. Link[5] ChemInform Abstract: Microwave-Assisted Novel and Efficient One-Pot Synthesis of Fused Steroidal and Non-Steroidal Isothiazoles. ResearchGate.Link

Sources

Protecting Group Strategies for (2-((Dimethylamino)methyl)thiazol-4-yl)methanol: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Challenge

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the H₂ receptor antagonist, Nizatidine. Its structure, featuring a primary alcohol, a tertiary amine, and a thiazole heterocycle, presents a unique set of challenges and opportunities for the synthetic chemist. The primary hydroxyl group is a nucleophilic and potentially acidic site, often requiring protection to prevent unwanted side reactions during subsequent synthetic transformations. However, the presence of the basic dimethylamino group and the aromatic thiazole ring dictates a careful and strategic selection of both the protecting group and the conditions for its installation and removal.

This comprehensive guide provides an in-depth analysis of protecting group strategies for (2-((dimethylamino)methyl)thiazol-4-yl)methanol. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering field-proven insights to ensure methodological success. The protocols described herein are designed to be self-validating systems, with a focus on chemoselectivity, stability, and high-yielding transformations.

Strategic Considerations: The Interplay of Functional Groups

The selection of an appropriate protecting group strategy is not a one-size-fits-all decision. It requires a thorough understanding of the substrate's reactivity and the compatibility of its functional groups with the proposed reaction conditions.

  • The Primary Alcohol: As the target for protection, the primary hydroxyl group is sterically unhindered, making it amenable to a wide range of protecting groups.

  • The Dimethylamino Group: This tertiary amine is a basic center (predicted pKa of the conjugate acid is ~7.38).[1] Under acidic conditions, it will be protonated, forming a dimethylammonium salt. This can have several implications:

    • In Situ Protection: In some acid-catalyzed reactions, protonation of the amine may be sufficient to prevent its interference, potentially obviating the need for a dedicated protecting group on the hydroxyl.

    • Reagent Stoichiometry: Acid-catalyzed protection or deprotection of the alcohol will require additional equivalents of acid to account for the basicity of the amine.

    • Nucleophilicity/Basicity: In its free-base form, the tertiary amine can act as a base or nucleophile, potentially interfering with the introduction of certain protecting groups or being susceptible to quaternization.

  • The Thiazole Ring: Thiazole is an aromatic heterocycle and is generally stable to a range of reaction conditions.[2][3] However, it is not inert. Key considerations include:

    • Stability: The thiazole ring is generally resistant to catalytic hydrogenation and many oxidizing and reducing agents. However, harsh conditions can lead to ring cleavage.[3]

    • Acidity: The C2-proton of a thiazole ring can be deprotonated by strong bases, although the presence of the 2-substituent in our target molecule mitigates this specific reactivity.[2]

    • Electrophilic Substitution: Electrophilic attack typically occurs at the C5 position of the thiazole ring.[3]

Comparative Analysis of Protecting Groups

The following table summarizes the most promising protecting groups for (2-((dimethylamino)methyl)thiazol-4-yl)methanol, with a critical evaluation of their suitability based on the molecule's unique functionalities.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsAdvantages for this SubstratePotential Challenges & Considerations
tert-Butyldimethylsilyl Ether TBDMS or TBSTBDMS-Cl, Imidazole, DMFTBAF, THF; or mild acid (e.g., CSA, MeOH)High selectivity for primary alcohols. Stable to a wide range of non-acidic reagents.[4] Fluoride-based deprotection is mild and highly selective.[5]Acid-catalyzed deprotection requires careful control to avoid unwanted reactions.
Trityl Ether TrTrityl chloride, Pyridine, DMAP (cat.)Mild acid (e.g., 80% Acetic Acid, TFA)Highly selective for primary alcohols due to steric bulk.[6] Stable to basic and hydrogenolytic conditions.Acid-labile nature requires careful planning of subsequent synthetic steps. The trityl cation formed during deprotection can be reactive.
Benzyl Ether BnBnBr, Ag₂O, Toluene; or 2-Benzyloxy-1-methylpyridinium triflateH₂, Pd/C; or strong acidVery stable to a wide range of acidic and basic conditions.[1][7]Standard Williamson ether synthesis (NaH, BnBr) is likely incompatible. Catalytic hydrogenation for deprotection is a mild method.

Experimental Protocols

The following protocols are designed as robust starting points for the protection and deprotection of (2-((dimethylamino)methyl)thiazol-4-yl)methanol. As with any synthetic procedure, small-scale trials are recommended to optimize reaction conditions.

Protocol 1: tert-Butyldimethylsilyl (TBDMS) Ether Protection

This protocol leverages the high selectivity of TBDMS-Cl for primary alcohols and the mild conditions for both protection and deprotection.[4][8]

Protection Workflow:

TBDMS_Protection Substrate (2-((dimethylamino)methyl)thiazol-4-yl)methanol Reagents TBDMS-Cl (1.2 eq) Imidazole (2.5 eq) Anhydrous DMF Substrate->Reagents Add Reaction Stir at RT Monitor by TLC Reagents->Reaction Workup Quench with aq. NaHCO₃ Extract with Ethyl Acetate Wash with Brine Reaction->Workup Upon completion Purification Dry (Na₂SO₄) Concentrate Column Chromatography Workup->Purification Product TBDMS-protected alcohol Purification->Product

Caption: Workflow for TBDMS protection.

Step-by-Step Procedure:

  • To a solution of (2-((dimethylamino)methyl)thiazol-4-yl)methanol (1.0 equiv) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equiv).

  • To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired TBDMS ether.

Deprotection using Tetrabutylammonium Fluoride (TBAF):

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the deprotected alcohol.

Protocol 2: Trityl (Tr) Ether Protection

The significant steric hindrance of the trityl group makes it an excellent choice for the selective protection of the primary alcohol in our substrate.[6]

Protection Workflow:

Trityl_Protection Substrate (2-((dimethylamino)methyl)thiazol-4-yl)methanol Reagents Trityl chloride (1.2 eq) Anhydrous Pyridine DMAP (cat.) Substrate->Reagents Add Reaction Stir at RT 12-24 h Reagents->Reaction Workup Quench with Methanol Concentrate Extract with DCM Reaction->Workup Upon completion Purification Wash with aq. NaHCO₃ Dry (Na₂SO₄) Column Chromatography Workup->Purification Product Trityl-protected alcohol Purification->Product

Caption: Workflow for Trityl protection.

Step-by-Step Procedure:

  • Dissolve (2-((dimethylamino)methyl)thiazol-4-yl)methanol (1.0 equiv) in anhydrous pyridine.

  • Add trityl chloride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few milliliters of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the trityl-protected alcohol.

Deprotection using Mild Acid:

  • Dissolve the tritylated alcohol in 80% aqueous acetic acid.

  • Stir the solution at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual acetic acid.

  • The deprotected alcohol can be purified by recrystallization or chromatography if necessary.

Protocol 3: Benzyl (Bn) Ether Protection (Mild Conditions)

To circumvent the use of strong bases, this protocol employs silver(I) oxide, which is particularly useful for substrates sensitive to basic conditions.[7]

Protection Workflow:

Benzyl_Protection Substrate (2-((dimethylamino)methyl)thiazol-4-yl)methanol Reagents Benzyl bromide (1.5 eq) Silver(I) oxide (1.5 eq) Anhydrous Toluene Substrate->Reagents Add Reaction Stir at RT, protected from light Monitor by TLC Reagents->Reaction Workup Filter through Celite Concentrate Extract with Ethyl Acetate Reaction->Workup Upon completion Purification Wash with Brine Dry (Na₂SO₄) Column Chromatography Workup->Purification Product Benzyl-protected alcohol Purification->Product

Caption: Workflow for Benzyl protection.

Step-by-Step Procedure:

  • To a solution of (2-((dimethylamino)methyl)thiazol-4-yl)methanol (1.0 equiv) in anhydrous toluene, add silver(I) oxide (1.5 equiv).

  • Add benzyl bromide (1.5 equiv) dropwise to the suspension.

  • Stir the reaction mixture at room temperature, protected from light, and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove silver salts.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection via Hydrogenolysis:

  • Dissolve the benzyl-protected alcohol in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate to yield the deprotected alcohol.

Troubleshooting and Orthogonal Strategies

  • Quaternization of the Amine: When using benzyl bromide or other alkylating agents, there is a risk of N-benzylation of the dimethylamino group. Using milder benzylation reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions can mitigate this side reaction.[9]

  • Incomplete Reactions: If protection reactions are sluggish, gentle heating may be applied. However, this should be done with caution to avoid side reactions.

  • Orthogonal Protection: The protecting groups discussed offer orthogonal deprotection strategies. For instance, a TBDMS ether can be removed with fluoride ions in the presence of a benzyl ether, and a benzyl ether can be removed by hydrogenolysis while a trityl ether remains intact.[10][11] This allows for the selective deprotection of different hydroxyl groups in more complex molecules.

Logical Relationship of Orthogonal Deprotection:

Orthogonal_Deprotection Molecule Multi-protected Molecule TBDMS_off TBDMS-deprotected Molecule->TBDMS_off TBAF Tr_off Trityl-deprotected Molecule->Tr_off Mild Acid Bn_off Benzyl-deprotected Molecule->Bn_off H₂/Pd/C

Caption: Orthogonal deprotection pathways.

Conclusion

The successful chemical manipulation of (2-((dimethylamino)methyl)thiazol-4-yl)methanol hinges on a well-considered protecting group strategy. By understanding the interplay of the primary alcohol, the tertiary amine, and the thiazole ring, researchers can select the most appropriate protecting group to ensure high yields and chemoselectivity. The TBDMS, trityl, and benzyl ethers each offer distinct advantages, and the choice among them will be dictated by the specific demands of the overall synthetic route. The detailed protocols and strategic insights provided in this guide serve as a robust foundation for researchers, scientists, and drug development professionals working with this important synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Talasila, S., et al. (2019). An efficient and novel process for the synthesis of nizatidine. Heterocyclic Letters, 9(2), 191-195. [Link]

  • European Patent Office. (n.d.).
  • Wikipedia. (2023). Thiazole. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Reddit. (2023, February 8). Selective protection of alcohol over amine. r/Chempros. [Link]

  • PubChem. (n.d.). (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. [Link]

  • Wikipedia. (2023). Silyl ether. [Link]

  • EPA. (2025, October 15). {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Wikipedia. (2023). tert-Butyldiphenylsilyl. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • SynArchive. (n.d.). Protection of Alcohol by Silyl ether. [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. [Link]

Sources

Application Notes and Protocols for (Dimethyl-1,2-thiazol-4-yl)methanol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Exploring a Novel Thiazole Synthon

Notice of Hypothetical Application: Direct, published applications of (dimethyl-1,2-thiazol-4-yl)methanol in agrochemical research are not extensively documented. Therefore, this guide is presented from the perspective of a senior application scientist proposing a research and development program for this novel compound. The protocols and applications described are based on established principles of agrochemical discovery and the well-documented activities of the broader thiazole and isothiazole chemical classes.[1][2] This document serves as a strategic framework for investigating the potential of (dimethyl-1,2-thiazol-4-yl)methanol as a valuable synthon for new crop protection agents.

Introduction: The Thiazole Scaffold in Agrochemicals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in both pharmaceutical and agrochemical discovery.[3][4] Its unique electronic properties and ability to form a wide range of derivatives have led to the development of numerous commercial products with diverse biological activities.[2][5] Thiazole-containing compounds are known to exhibit fungicidal, insecticidal, herbicidal, and even nematicidal properties.[6]

Key Commercial Agrochemicals with a Thiazole Moiety:

CompoundClassPrimary Use
Thiamethoxam NeonicotinoidInsecticide
Clothianidin NeonicotinoidInsecticide
Thiabendazole BenzimidazoleFungicide
Thifluzamide CarboxamideFungicide
Oxathiapiprolin Piperidinyl Thiazole IsoxazolineFungicide

The fungicidal action of many thiazole derivatives is attributed to the inhibition of key fungal enzymes. For instance, some act similarly to azole antifungals by inhibiting cytochrome P450 demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[7] Others, like thifluzamide, are known to inhibit succinate dehydrogenase (SDH), disrupting cellular respiration.[8] This proven success of the thiazole scaffold makes novel, un-explored thiazole derivatives like (dimethyl-1,2-thiazol-4-yl)methanol intriguing starting points for new agrochemical discovery programs.[9]

(Dimethyl-1,2-thiazol-4-yl)methanol: A Novel Synthon

(Dimethyl-1,2-thiazol-4-yl)methanol is a substituted thiazole that presents several key features for derivatization. The primary alcohol (-CH₂OH) group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of a chemical library for screening.

Our core hypothesis is that (dimethyl-1,2-thiazol-4-yl)methanol can serve as a foundational building block for the synthesis of novel agrochemical candidates. The objective of this research program is to synthesize a library of derivatives and screen them for a range of biological activities.

Synthesis of a Candidate Library from (Dimethyl-1,2-thiazol-4-yl)methanol

The initial step in this research program is the creation of a focused library of compounds. The hydroxyl group of (dimethyl-1,2-thiazol-4-yl)methanol is the primary site for modification.

General Synthetic Strategy

The proposed synthetic workflow leverages well-established organic chemistry reactions to create a diverse set of derivatives. The Hantzsch thiazole synthesis is a classic and versatile method for creating the core ring system, should the starting material not be commercially available.[3]

Diagram: Hypothetical Synthetic Workflow

Synthetic Workflow start (Dimethyl-1,2-thiazol-4-yl)methanol esterification Esterification (Acid Chlorides, Anhydrides) start->esterification etherification Etherification (Williamson Synthesis) start->etherification oxidation Oxidation (e.g., PCC, DMP) start->oxidation halogenation Halogenation (e.g., SOCl2) start->halogenation esters Ester Library esterification->esters ethers Ether Library etherification->ethers aldehyde Thiazole-4-carboxaldehyde oxidation->aldehyde halide 4-(Halomethyl)thiazole halogenation->halide reductive_amination Reductive Amination aldehyde->reductive_amination wittig Wittig Reaction aldehyde->wittig sn2 Nucleophilic Substitution halide->sn2 amines Amine Library reductive_amination->amines alkenes Alkene Library wittig->alkenes various Diverse Functional Groups sn2->various

Caption: A proposed synthetic workflow for generating a diverse chemical library from (dimethyl-1,2-thiazol-4-yl)methanol.

Protocol: Synthesis of Ester Derivatives

This protocol details a general procedure for the synthesis of ester derivatives, which are common motifs in agrochemicals.

Objective: To synthesize a series of esters from (dimethyl-1,2-thiazol-4-yl)methanol and various acyl chlorides.

Materials:

  • (Dimethyl-1,2-thiazol-4-yl)methanol

  • A selection of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine as a base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (dimethyl-1,2-thiazol-4-yl)methanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Agrochemical Screening Protocols

Once a library of derivatives has been synthesized, a tiered screening approach is employed to identify promising candidates. This involves a series of in vitro and in vivo assays to assess fungicidal, herbicidal, and insecticidal activity.

Diagram: Agrochemical Screening Workflow

Screening Workflow library Synthesized Chemical Library primary_screen Primary High-Throughput Screen (Single High Concentration) library->primary_screen fungicidal Fungicidal Assay (Spore Germination) primary_screen->fungicidal herbicidal Herbicidal Assay (Seed Germination) primary_screen->herbicidal insecticidal Insecticidal Assay (Contact Toxicity) primary_screen->insecticidal hits Primary Hits Identified fungicidal->hits herbicidal->hits insecticidal->hits secondary_screen Secondary Screen (Dose-Response & Spectrum) hits->secondary_screen ec50 EC₅₀/LC₅₀ Determination secondary_screen->ec50 spectrum Broad-Spectrum Activity Testing secondary_screen->spectrum leads Lead Candidates ec50->leads spectrum->leads optimization Lead Optimization (Structure-Activity Relationship) leads->optimization

Caption: A tiered workflow for screening a novel chemical library for agrochemical activity.

Protocol: In Vitro Fungicidal Screening (Spore Germination Assay)

This protocol provides a method for the primary high-throughput screening of compounds for fungicidal activity.

Objective: To identify compounds that inhibit the germination of fungal spores.

Materials:

  • Synthesized thiazole derivatives

  • Potato Dextrose Agar (PDA) or a suitable growth medium

  • Spore suspension of a model pathogenic fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)[9]

  • 96-well microtiter plates

  • Sterile water

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader or microscope

Procedure:

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

  • Prepare a spore suspension of the test fungus in a suitable liquid medium and adjust the concentration (e.g., to 1 x 10⁵ spores/mL).[10]

  • In a 96-well plate, add the spore suspension to each well.

  • Add the test compounds to achieve a final screening concentration (e.g., 100 µg/mL). Include a positive control (commercial fungicide) and a negative control (DMSO vehicle).

  • Incubate the plate under conditions suitable for fungal growth (e.g., 25°C for 24-48 hours).

  • Assess spore germination inhibition by either measuring the optical density (OD) with a microplate reader or by microscopic examination, counting at least 100 spores per well.[10]

  • Calculate the percentage of inhibition relative to the negative control. Compounds showing significant inhibition (e.g., >80%) are considered primary hits.

Protocol: In Vivo Herbicidal Screening (Pre-Emergence)

This protocol outlines a method to assess the pre-emergent herbicidal activity of the synthesized compounds.

Objective: To identify compounds that inhibit the germination and growth of weed seedlings when applied to the soil.

Materials:

  • Synthesized thiazole derivatives

  • Seeds of model weed species (e.g., Lolium rigidum, Amaranthus retroflexus)

  • Pots or trays filled with a standard soil mix

  • Acetone or other suitable solvent

  • Wetting agent (e.g., Tween-20)

  • Calibrated sprayer

  • Growth chamber or greenhouse

Procedure:

  • Prepare test solutions of the compounds at a standard application rate (e.g., 1000 g a.i./ha) in a suitable solvent with a wetting agent.

  • Sow seeds of the test weed species at a uniform depth in the pots.

  • Apply the test solutions evenly to the soil surface using a calibrated sprayer. Include a positive control (commercial herbicide) and a negative (solvent only) control.

  • Place the pots in a growth chamber with controlled light, temperature, and humidity.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of growth inhibition or by measuring the fresh weight of the emerged seedlings compared to the negative control.

  • Compounds showing significant herbicidal activity are selected for further dose-response studies.

Data Analysis and Lead Identification

For compounds identified as "hits" in the primary screens, dose-response studies are conducted to determine the half-maximal effective concentration (EC₅₀) for fungicides and herbicides, or the lethal concentration (LC₅₀) for insecticides.

Table: Hypothetical Secondary Screening Data

Compound IDTarget OrganismAssay TypeEC₅₀ / LC₅₀ (µg/mL)
THZ-001 Botrytis cinereaSpore Germination>100
THZ-002 Lolium rigidumPre-emergence75.4
THZ-003 Myzus persicaeContact Toxicity12.1
THZ-004 Sclerotinia sclerotiorumMycelial Growth5.8
Thifluzamide Sclerotinia sclerotiorumMycelial Growth4.35[9]

Based on these data, compounds like THZ-003 and THZ-004 would be prioritized as "lead candidates" for further optimization. Structure-activity relationship (SAR) studies would then be initiated to synthesize analogs with improved potency and a more favorable toxicological and environmental profile.

Conclusion and Future Directions

(Dimethyl-1,2-thiazol-4-yl)methanol represents a promising, yet underexplored, starting point for the discovery of novel agrochemicals. The protocols outlined in this guide provide a robust framework for synthesizing a diverse chemical library and systematically screening it for fungicidal, herbicidal, and insecticidal activity. The inherent versatility of the thiazole scaffold, combined with a rigorous and logical screening cascade, offers a high probability of identifying novel lead compounds for the development of next-generation crop protection solutions.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters: Agriculture and Agribusiness. [Link]

  • Wang, J., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules. [Link]

  • PubMed. (2021). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Thiazole. [Link]

  • RSC Publishing. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. [Link]

  • National Institutes of Health. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. [Link]

  • ResearchGate. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. [Link]

  • ACS Publications. (2025). Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. Journal of Agricultural and Food Chemistry. [Link]

  • Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Universal Journal of Agricultural Research. [Link]

  • National Institutes of Health. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Annals of Clinical Microbiology and Antimicrobials. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Representative thiazole‐containing agrochemicals and the design strategy of target compounds. [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (dimethyl-1,2-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (dimethyl-1,2-thiazol-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of isolating this key heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before diving into specific protocols.

Q1: What are the primary purification challenges associated with (dimethyl-1,2-thiazol-4-yl)methanol?

A1: The primary challenges stem from its structural features: a basic dimethylamino group, a polar hydroxyl group, and the aromatic thiazole ring. This combination results in high polarity and water solubility, which can complicate extractions and chromatographic separations. Furthermore, potential impurities often share similar polarity, making separation by standard techniques non-trivial.

Q2: What are the most likely impurities I will encounter in a crude sample?

A2: Impurities typically arise from the synthetic route used. For instance, in a Hantzsch-type synthesis, you can expect to find:

  • Unreacted Starting Materials: Such as α-haloketones and thioamides.[1]

  • Side-Reaction Byproducts: Formation of regioisomers or products from undesired reaction pathways.

  • Degradation Products: Thiazole rings can be susceptible to degradation under harsh acidic or basic conditions used during workup.[2] The sulfur atom can also be oxidized, especially if oxidative reagents are nearby or during prolonged storage in solvents like DMSO.[3]

  • Residual Solvents: High-boiling point solvents like DMF or dioxane used in the reaction can be difficult to remove.

Q3: How stable is (dimethyl-1,2-thiazol-4-yl)methanol under typical purification conditions?

A3: The thiazole ring itself is generally robust. However, the overall molecule's stability is influenced by its functional groups. The methoxymethyl group in related thiazoles can be sensitive to strong acids or bases.[1] It is crucial to maintain a neutral or mildly basic pH during aqueous workups and chromatography to prevent degradation or salt formation, which can affect chromatographic behavior. Avoid excessive heat, as this can promote degradation. For long-term storage, especially in solution, it is recommended to store aliquots at -20°C or -80°C under an inert atmosphere (argon or nitrogen) and protected from light.[3]

Q4: What are the most suitable analytical techniques for assessing the purity of (dimethyl-1,2-thiazol-4-yl)methanol?

A4: A multi-faceted approach is best for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or triethylamine) is a good starting point.[4][5]

  • Thin-Layer Chromatography (TLC): Essential for rapid reaction monitoring and optimizing solvent systems for column chromatography.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities when coupled with HPLC (LC-MS).[7]

Purification Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of (dimethyl-1,2-thiazol-4-yl)methanol, structured by technique.

Troubleshooting Recrystallization

Problem 1: My compound "oils out" of the solution instead of forming crystals.

  • Symptom: Upon cooling, a liquid layer (oil) separates from the solvent instead of solid crystals.

  • Causality: This often happens when the melting point of the solute (especially an impure one) is lower than the boiling point of the chosen solvent, or when the solution is cooled too rapidly ("shock cooling").[8] The high concentration of impurities can also inhibit crystal lattice formation.

  • Solutions:

    • Reheat and Slow Cool: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Allow the flask to cool to room temperature very slowly (e.g., by insulating it with glass wool) before moving it to an ice bath.[8]

    • Change Solvent System: Your solvent may be too high-boiling. Switch to a lower-boiling point solvent. Alternatively, use a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[8]

    • Scratch/Seed: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic glass fragments provide nucleation sites for crystal growth. If you have a pure crystal, add a tiny "seed crystal" to induce crystallization.[9]

Problem 2: No crystals form, even after extensive cooling.

  • Symptom: The solution remains clear without any precipitation upon cooling.

  • Causality: This indicates one of two issues: either too much solvent was used, and the solution is not saturated, or the compound is simply too soluble in the chosen solvent, even at low temperatures.[9]

  • Solutions:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and attempt to cool again.

    • Induce Precipitation: If the solution is saturated, try the scratching or seeding techniques mentioned above.

    • Add an Anti-Solvent: If you are using a single solvent, you can carefully add a "poor" solvent (anti-solvent) dropwise to the cold solution to reduce the compound's solubility and force precipitation.

Problem 3: The recrystallized product is still impure.

  • Symptom: Analytical data (TLC, HPLC, NMR) shows the presence of persistent impurities after one round of recrystallization.

  • Causality: The impurity may have very similar solubility characteristics to your target compound in the chosen solvent, causing it to co-crystallize.

  • Solutions:

    • Perform a Second Recrystallization: A second pass is often necessary to achieve high purity.

    • Switch Solvents: Choose a different solvent or solvent pair with different polarity and selectivity. This will alter the solubility profiles of both your compound and the impurity, potentially leaving the impurity in the mother liquor.

    • Pre-Purification Step: If impurities are highly colored or polar, you can try passing a solution of your crude product through a small plug of silica gel or activated charcoal before recrystallization.[8]

Troubleshooting Column Chromatography

Problem 1: Poor separation between my compound and an impurity (overlapping peaks).

  • Symptom: TLC or fraction analysis shows that the target compound and an impurity are eluting at very similar retention factors (Rf).

  • Causality: The chosen mobile phase (eluent) does not have sufficient selectivity to differentiate between the two compounds on the stationary phase (e.g., silica gel).

  • Solutions:

    • Adjust Mobile Phase Polarity: If the Rf values are in a reasonable range (0.2-0.4), try finely tuning the solvent ratio. A small decrease in polarity (e.g., from 95:5 DCM/MeOH to 97:3 DCM/MeOH) can sometimes significantly improve separation.[9]

    • Change Solvent System: If tuning the polarity doesn't work, you need to change the selectivity. Switch one of the solvents in your mobile phase. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. The different intermolecular interactions can alter the elution order.[9]

    • Add a Modifier: Given the basic nature of the dimethylamino group, peak tailing can occur on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the mobile phase can neutralize active sites on the silica, leading to sharper peaks and better separation.

Problem 2: My compound is streaking or "tailing" on the column/TLC plate.

  • Symptom: The spot on the TLC plate or the peak from the column is elongated rather than being tight and round.

  • Causality: This is very common for amines on silica gel. The basic amine interacts strongly and non-ideally with the acidic silanol groups (Si-OH) on the silica surface. It can also be caused by overloading the column or applying the sample in too strong of a solvent.

  • Solutions:

    • Use a Basic Modifier: As mentioned above, add ~0.5% triethylamine or ammonium hydroxide to your eluent. This will "cap" the acidic sites and allow your amine to travel through the column more symmetrically.

    • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica gel.

    • Check Sample Loading: Ensure you are not overloading the column (typically 1-5% of the silica weight for flash chromatography). Dissolve and load your crude sample in a minimal amount of a weak solvent (or the mobile phase itself) to ensure a tight application band.

Data Summary and Starting Points

The following table provides suggested starting conditions for the purification of (dimethyl-1,2-thiazol-4-yl)methanol. These should be optimized for your specific crude material.

Purification TechniqueStationary PhaseRecommended Solvent System (v/v)Key Optimization Tip
Flash Chromatography Silica Gel (230-400 mesh)Dichloromethane / Methanol (98:2 to 90:10) + 0.5% TriethylamineStart with a low polarity and gradually increase the methanol concentration. The triethylamine is critical to prevent peak tailing.[9]
Recrystallization N/AEthyl Acetate / HexanesDissolve in minimal hot ethyl acetate, then add hexanes dropwise until cloudy. Cool slowly.[9]
Recrystallization N/AEthanol / WaterDissolve in minimal hot ethanol, then add water dropwise until cloudy. Cool slowly.[6]
Preparative HPLC C18 Silica GelAcetonitrile / Water + 0.1% Formic AcidThe formic acid will protonate the amine, often leading to sharper peaks in reverse-phase chromatography.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate eluent system using TLC. Aim for a system that gives your target compound an Rf of ~0.3. A good starting point is Dichloromethane (DCM) with a small percentage of Methanol (MeOH) and 0.5% triethylamine (TEA).

  • Column Packing: Dry pack or slurry pack a flash column with silica gel in your chosen non-polar solvent (e.g., hexanes or DCM). The amount of silica should be 50-100 times the weight of your crude material.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM), adding the silica, and evaporating the solvent to a dry, free-flowing powder. This is known as "dry loading" and typically gives the best results.

  • Elution: Place the dry-loaded silica onto the top of your packed column. Carefully add your eluent and apply pressure (air or nitrogen). Begin eluting with a lower polarity solvent than your final TLC system, then gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.[9]

  • Induce Saturation: While the solution is still hot, add hexanes (the "poor" solvent) dropwise with swirling until you see persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath for 30-60 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualization of Workflows

Diagram 1: Purification Method Selection

This diagram outlines the decision-making process for choosing an initial purification strategy.

Purification_Selection start Crude (dimethyl-1,2-thiazol-4-yl)methanol is_solid Is the crude material a solid? start->is_solid is_oily Is it a high-boiling oil or liquid? is_solid->is_oily No try_recryst Attempt Recrystallization is_solid->try_recryst Yes chromatography Use Flash Column Chromatography is_oily->chromatography Yes success Is it pure? try_recryst->success final_product Pure Product chromatography->final_product success->chromatography No success->final_product Yes

Caption: Decision tree for selecting an initial purification method.

Diagram 2: Troubleshooting Recrystallization "Oiling Out"

This workflow details the steps to take when your compound fails to crystallize properly.

Oiling_Out_Troubleshooting start Compound 'Oils Out' During Cooling reheat 1. Reheat solution to redissolve oil. Add a few drops more solvent. start->reheat slow_cool 2. Allow to cool VERY slowly to RT. reheat->slow_cool check_crystals Crystals forming? slow_cool->check_crystals ice_bath Cool in ice bath to maximize yield check_crystals->ice_bath Yes no_crystals 3. No crystals at RT. Scratch flask or add seed crystal. check_crystals->no_crystals No collect Collect Crystals ice_bath->collect still_no_crystals Still no crystals? no_crystals->still_no_crystals still_no_crystals->collect No, crystals formed change_solvent 4. Problem persists. Change solvent system and repeat. still_no_crystals->change_solvent Yes

Sources

Technical Support Center: Thermal Degradation of (Dimethyl-1,2-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the thermal degradation of (dimethyl-1,2-thiazol-4-yl)methanol. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during stability studies and forced degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of (dimethyl-1,2-thiazol-4-yl)methanol?

Q2: What are the likely degradation products of (dimethyl-1,2-thiazol-4-yl)methanol under heat?

A2: Based on the chemistry of thiazoles and alcohol-containing compounds, several degradation pathways are plausible. These can be broadly categorized into side-chain reactions and ring cleavage/rearrangement.

  • Side-chain modifications: The primary alcohol of the methanol group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde ((dimethyl-1,2-thiazol-4-yl)carbaldehyde) and carboxylic acid ((dimethyl-1,2-thiazol-4-yl)carboxylic acid). Dehydration of the methanol group could also occur, potentially leading to dimerization or other secondary reactions.

  • Ring degradation: At higher temperatures, the thiazole ring itself may undergo cleavage.[2][3] The degradation of thiamine (vitamin B1), which also contains a substituted thiazole ring, is known to produce various volatile sulfur and nitrogen-containing compounds upon heating, including simpler substituted thiazoles.[4] Therefore, fragmentation of the thiazole ring in (dimethyl-1,2-thiazol-4-yl)methanol could lead to smaller, volatile organic compounds.

Q3: Which analytical techniques are best suited for analyzing the thermal degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection (HPLC-UV/MS): This is the primary technique for separating, detecting, and quantifying non-volatile and semi-volatile degradation products.[5][6] A high-resolution mass spectrometer (e.g., Q-TOF) can provide accurate mass measurements for elemental composition determination.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile degradation products that may result from ring fragmentation or side-chain cleavage.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[8][9]

Q4: How should I design a forced thermal degradation study for (dimethyl-1,2-thiazol-4-yl)methanol?

A4: A forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without excessively breaking down the main compound.[10] According to ICH Q1A(R2) guidelines, stress testing should include the effect of temperature in 10°C increments above the temperature used for accelerated stability testing (e.g., 50°C, 60°C, 70°C).[1] The study can be performed on the solid compound (neat) or in solution.

Predicted Thermal Degradation Pathway

The thermal degradation of (dimethyl-1,2-thiazol-4-yl)methanol is likely to proceed through a combination of side-chain oxidation and ring fragmentation, especially at elevated temperatures. The following diagram illustrates a plausible degradation pathway.

Thermal Degradation of (dimethyl-1,2-thiazol-4-yl)methanol Predicted Thermal Degradation Pathway parent (dimethyl-1,2-thiazol-4-yl)methanol aldehyde (dimethyl-1,2-thiazol-4-yl)carbaldehyde parent->aldehyde Oxidation fragments Volatile Ring Fragments (e.g., smaller sulfur and nitrogen compounds) parent->fragments High Temperature Ring Cleavage dimer Dimerization Products parent->dimer Dehydration acid (dimethyl-1,2-thiazol-4-yl)carboxylic acid aldehyde->acid Further Oxidation acid->fragments Decarboxylation & Ring Cleavage

Caption: Predicted degradation of (dimethyl-1,2-thiazol-4-yl)methanol.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stress testing.[1][11]

Objective: To generate thermal degradation products of (dimethyl-1,2-thiazol-4-yl)methanol for identification and analytical method validation.

Materials:

  • (dimethyl-1,2-thiazol-4-yl)methanol

  • Class A volumetric flasks

  • HPLC grade methanol and water

  • Forced degradation oven or climate chamber with temperature control (± 2°C)[12]

Procedure:

  • Sample Preparation:

    • Solid State: Weigh approximately 10 mg of (dimethyl-1,2-thiazol-4-yl)methanol into three separate, loosely capped glass vials.

    • Solution State: Prepare a 1 mg/mL solution of (dimethyl-1,2-thiazol-4-yl)methanol in a suitable solvent (e.g., 50:50 methanol:water). Transfer 10 mL of this solution into three separate, loosely capped glass vials.

  • Control Sample: Prepare a control sample for both solid and solution states by dissolving a known amount of the compound in the analytical diluent at the target concentration. Store this sample at -20°C.

  • Thermal Stressing:

    • Place the vials in a calibrated oven at 60°C.

    • Withdraw one vial at predetermined time points (e.g., 24, 48, 72 hours).

  • Sample Analysis:

    • For solid samples, allow them to cool to room temperature. Dissolve the contents in the analytical diluent to a final concentration of 0.1 mg/mL.

    • For solution samples, allow them to cool and dilute to a final concentration of 0.1 mg/mL with the analytical diluent.

    • Analyze the stressed samples and the control sample by HPLC-UV/MS.

  • Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control.

    • If degradation is less than 5%, repeat the study at a higher temperature (e.g., 70°C). If degradation is more than 20%, repeat at a lower temperature or for a shorter duration.[10]

Protocol 2: HPLC-MS Method for Degradation Product Profiling

Objective: To separate and identify the thermal degradation products.

Instrumentation:

  • HPLC system with a PDA/UV detector and a mass spectrometer (e.g., ESI-QTOF).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%B
05
2595
3095
315
355

Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL UV Detection: 210-400 nm (monitor at the λmax of the parent compound) MS Detection:

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 50-1000

  • Acquire both full scan and data-dependent MS/MS data.

Experimental Workflow

Experimental Workflow Workflow for Thermal Degradation Analysis start Start: (dimethyl-1,2-thiazol-4-yl)methanol Sample stress Forced Thermal Degradation (Solid & Solution States) start->stress hplc_ms HPLC-UV/MS Analysis stress->hplc_ms gc_ms GC-MS Analysis (for volatiles) stress->gc_ms data_proc Data Processing & Peak Integration hplc_ms->data_proc gc_ms->data_proc id Degradant Identification (MS, MS/MS, Accurate Mass) data_proc->id quant Quantification & Mass Balance data_proc->quant elucidate Isolate & Elucidate Structure (NMR) id->elucidate report Report Degradation Profile quant->report elucidate->report

Caption: A schematic of the experimental workflow for analysis.

Troubleshooting Guides

HPLC Analysis
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing for Parent or Degradants Secondary interactions with residual silanols on the column; Column overload.Use a highly deactivated, end-capped column; Reduce injection volume or sample concentration.[6][13]
Variable Retention Times Inconsistent mobile phase composition; Fluctuating column temperature; Insufficient column equilibration.Ensure proper mobile phase mixing and degassing; Use a column thermostat; Equilibrate the column for at least 10 column volumes after gradient changes.[14][15]
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents; Run blank gradients to identify the source of contamination; Flush the system with a strong solvent.[16]
Poor Resolution Between Degradants Inappropriate mobile phase or gradient.Optimize the gradient slope; Try a different organic modifier (e.g., methanol instead of acetonitrile); Adjust the mobile phase pH.
Forced Degradation Study
IssuePossible Cause(s)Recommended Solution(s)
No or Minimal Degradation (<5%) Stress conditions are too mild.Increase the temperature or extend the exposure time.[17]
Excessive Degradation (>20%) Stress conditions are too harsh.Decrease the temperature or shorten the exposure time.[10][17]
Poor Mass Balance Degradants are non-chromophoric or volatile; Degradants are irreversibly adsorbed on the column; Inappropriate integration of peaks.Use a mass spectrometer in addition to a UV detector; Analyze for volatiles using GC-MS; Ensure proper column flushing and check peak integration parameters.[18][19]
Inconsistent Results Inadequate documentation of experimental conditions; Untrained personnel.Maintain detailed and accurate records of all experimental parameters (pH, temperature, time); Ensure all personnel are properly trained on the procedures.[18]

References

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. DOI:10.1039/J29660000339
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Pacakova, V., Stulik, K., & Leclercq, P. A. (1991). Gas chromatography-mass spectrometry and high-performance liquid chromatographic analyses of thermal degradation products of co.
  • Gassner, A. L., et al. (2010). Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS. Journal of the American Society for Mass Spectrometry, 21(12), 2159-2166.
  • Benchchem. (2025). Identifying degradation products of Antioxidant 1010 under thermal stress.
  • ICH. Quality Guidelines. [Link]

  • Hogg, A. M., & Nagabhushan, T. L. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Synthesis and Mass Spectra of Thiazole and Thiohydantoin Deriv
  • Memmert. (2012). Stability tests according to ICH Q1A (R2).
  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. (2025). Environmental Sciences Europe.
  • PharmaCores. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Shinde, V. (2026). Forced Degradation Studies, Common Q.
  • Rao, N., & Doke, P. (2018). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 7(1), 5-15.
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • Tandale, P. S. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Science, Engineering and Technology, 11(4).
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Li, X., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10896-10903.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 889-899.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Research in Chemistry.
  • Alneyadi, A. H., & Ashraf, S. S. (2016).
  • Khaleel, S. S., Waleed, A., & Hassen, A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8(4), 849-855.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Lhasa Limited. (2025).
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • Chemistry of the thiazoles.
  • Youssef, B. G. M., et al. (2023).
  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. 16(3-4), 1471-1475.
  • Research progress of thiazole flavor compounds. (2021). CABI Digital Library.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Green Chemistry.
  • Thermal decomposition of the prepared compounds. (2018).
  • Kanjilal, S., et al. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(20), 11157-11164.
  • Benchchem. (2025). An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-(2-Naphthyl)-1,2,3-thiadiazole.
  • Sławiński, J., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3290.
  • Hollo, B., et al. (2011). Thermal decomposition of new ruthenium(II) complexes containing N-alkylphenothiazines. Journal of Thermal Analysis and Calorimetry, 105(2), 569-576.

Sources

minimizing side reactions during (dimethyl-1,2-thiazol-4-yl)methanol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of (Dimethyl-1,2-thiazol-4-yl)methanol

Welcome to the technical support center for the functionalization of (dimethyl-1,2-thiazol-4-yl)methanol, a critical building block in pharmaceutical and materials science. This guide provides in-depth, field-proven insights to help you navigate common synthetic challenges and minimize side reactions. The information is structured in a question-and-answer format to directly address issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on (dimethyl-1,2-thiazol-4-yl)methanol and their relative reactivity?

The molecule possesses three main sites susceptible to reaction:

  • Primary Alcohol (-CH₂OH): This is the most common site for functionalization (e.g., oxidation, esterification, etherification). Its reactivity is typical for a primary alcohol but is electronically influenced by the adjacent thiazole ring.

  • Thiazole Ring Nitrogen (N-2): The lone pair of electrons on the endocyclic nitrogen atom makes it a nucleophilic center. It can undergo undesired N-alkylation or N-oxidation, particularly under basic or oxidative conditions, respectively.[1][2] Alkylation at this nitrogen forms a thiazolium salt.[3]

  • Thiazole Ring Carbons (C-5): While the thiazole ring is aromatic, it can undergo electrophilic substitution, typically at the C-5 position, especially if activating groups are present.[1] However, this is less common under the conditions used for alcohol functionalization.

The primary alcohol is the intended target for most transformations. Side reactions typically occur at the thiazole nitrogen, which can compete with the alcohol's oxygen during alkylation reactions.

Q2: How does the thiazole ring's stability influence reaction condition selection?

The thiazole ring is an aromatic heterocycle and is generally stable.[4] However, its stability is pH-dependent.

  • Acidic Conditions: Strong acids can protonate the ring nitrogen, which can deactivate the ring towards some electrophilic reactions but may also render it susceptible to hydrolysis or ring-opening under harsh conditions (e.g., high temperatures with strong mineral acids).[4][5] This is a key consideration for reactions like Fischer esterification.[6][7]

  • Basic Conditions: The ring is generally stable to bases. However, strong bases can deprotonate the C-2 proton, creating a nucleophilic center.[3] More importantly, bases can deprotonate the alcohol, increasing its nucleophilicity for O-alkylation, but this can also enhance the competing N-alkylation pathway.[8]

  • Oxidative/Reductive Conditions: The ring is stable to many common oxidizing agents used for alcohols (e.g., DMP, SO₃-Pyridine). However, strong oxidants may lead to N-oxidation or S-oxidation.[3][9] The ring is robust against catalytic hydrogenation but can be degraded by reducing agents like Raney Nickel.[1]

Q3: What are the most common classes of side reactions observed during the functionalization of the primary alcohol?
  • Over-oxidation: During the conversion of the alcohol to an aldehyde, the reaction can proceed further to form the corresponding carboxylic acid if the oxidant is too strong or the reaction time is not carefully controlled.[10]

  • N-Alkylation: In etherification or halogenation reactions involving alkylating agents, the thiazole nitrogen can compete with the alcohol's oxygen, leading to the formation of a quaternary thiazolium salt.[1][3][11]

  • Ring Degradation: The use of harsh acidic or basic conditions, particularly at elevated temperatures, can lead to the decomposition of the thiazole ring.[4][5]

  • Rearrangement/Byproduct Formation with Halogenating Agents: Reagents like thionyl chloride (SOCl₂) can react with the heterocyclic system in complex ways, leading to undesired byproducts beyond simple conversion to the alkyl chloride.[12][13]

Troubleshooting Guide: Problem & Solution

Scenario 1: Oxidation of the Methanol Group

Problem: I am trying to synthesize (dimethyl-1,2-thiazol-4-yl)aldehyde, but my yield is low, and I see significant formation of the carboxylic acid byproduct.

Root Cause Analysis: This issue stems from over-oxidation. The choice of oxidizing agent is critical. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily oxidize primary alcohols to carboxylic acids.[10] Even milder reagents can cause over-oxidation if the reaction is left for too long or at an elevated temperature. For sensitive heterocyclic aldehydes, a mild, selective, and rapid oxidation protocol is required.

Solution: Employ Dess-Martin Periodinane (DMP) Oxidation.

Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild, selective, and high-yielding method for oxidizing primary alcohols to aldehydes at room temperature and neutral pH, making it ideal for acid-sensitive substrates.[10][14][15]

Oxidizing AgentConditionsProsCons
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempHigh selectivity for aldehyde, mild, neutral pH, fast reaction times.[14][16]Reagent is shock-sensitive, poor atom economy.[16]
Swern Oxidation (COCl)₂, DMSO, Et₃N, <-60 °CExcellent for sensitive substrates, high yields.Requires cryogenic temperatures, unpleasant odor.
SO₃-Pyridine (Parikh-Doering) DMSO, CH₂Cl₂, Et₃N, 0 °C to RTMild, avoids heavy metals.Can be sluggish, requires careful workup.
PCC / PDC CH₂Cl₂, Room TempConvenient, solid reagent.Chromium-based (toxic), can be acidic, risk of over-oxidation.
  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve (dimethyl-1,2-thiazol-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes).

  • Reagent Addition: Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.[16]

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.[16]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

G cluster_main Oxidation Pathways A (Thiazolyl)methanol B Desired Aldehyde A->B Mild Oxidant (e.g., DMP) C Side Product: Carboxylic Acid A->C Strong Oxidant (e.g., KMnO4) B->C Over-oxidation (Strong Oxidant or Prolonged Time)

Caption: Desired vs. undesired oxidation pathways.

Scenario 2: Esterification of the Methanol Group

Problem: I am attempting a Fischer esterification with acetic acid and a sulfuric acid catalyst, but I am getting a dark, decomposed mixture with very little desired ester.

Root Cause Analysis: Fischer esterification requires strong acid catalysis and often elevated temperatures to drive the equilibrium.[17] The thiazole ring, being a heterocyclic amine derivative, is susceptible to degradation under these harsh acidic conditions.[7] The protonation of the ring nitrogen can lead to instability.

Solution: Employ Steglich Esterification.

The Steglich esterification is a powerful alternative that proceeds under mild, neutral conditions at room temperature.[7][18][19] It uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol, making it ideal for acid-sensitive substrates.[18][20]

MethodConditionsProsCons
Fischer Esterification Strong Acid (e.g., H₂SO₄), HeatInexpensive reagents, suitable for simple substrates.Reversible[17][21], harsh conditions, not for acid-sensitive molecules.[6][7]
Steglich Esterification DCC, DMAP, CH₂Cl₂, Room TempVery mild[20], neutral pH, high yields, good for sensitive substrates.[18][19]DCC is an allergen, byproduct (DCU) filtration required.
Acyl Chloride Pyridine or Et₃N, 0 °C to RTFast, irreversible.[17]Acyl chlorides can be moisture-sensitive, generates stoichiometric salt waste.
  • Setup: To a solution of (dimethyl-1,2-thiazol-4-yl)methanol (1.0 eq.), the desired carboxylic acid (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM (15 volumes), add a solution of DCC (1.2 eq.) in DCM dropwise at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC. The formation of a white precipitate, dicyclohexylurea (DCU), is an indicator of reaction progress.

  • Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography.

G cluster_mech Steglich Esterification Logic RCOOH Carboxylic Acid Inter1 O-Acylisourea (Active Intermediate) RCOOH->Inter1 + DCC DCC DCC->Inter1 Alcohol (Thiazolyl)methanol Ester Product Ester Alcohol->Ester DMAP DMAP (Catalyst) DMAP->Ester DCU DCU Byproduct (Filtered out) Inter1->Ester + Alcohol + DMAP Inter1->DCU G cluster_flow Two-Step Halogenation Workflow Start (Thiazolyl)methanol Step1 Step 1: Tosylation (TsCl, Pyridine, 0°C) Start->Step1 Intermediate Stable Tosylate Intermediate (Good Leaving Group) Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (LiCl, Acetone, Reflux) Intermediate->Step2 Product Desired (Thiazolyl)methyl Chloride Step2->Product

Caption: Robust two-step alcohol to halide conversion.

Part A: Synthesis of the Tosylate Intermediate

  • Setup: Dissolve (dimethyl-1,2-thiazol-4-yl)methanol (1.0 eq.) in anhydrous pyridine or DCM with triethylamine (2.0 eq.) at 0 °C under an inert atmosphere.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 4-6 hours or until TLC indicates consumption of the starting alcohol.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with cold 1 M HCl (to remove pyridine/Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used directly in the next step.

Part B: Nucleophilic Displacement

  • Setup: Dissolve the crude tosylate from Part A in acetone or DMF.

  • Reagent Addition: Add lithium chloride (LiCl, 3.0 eq.).

  • Reaction: Heat the mixture to reflux and stir until TLC shows the disappearance of the tosylate intermediate (typically 6-18 hours).

  • Workup: Cool the reaction, remove the solvent under reduced pressure, partition the residue between water and ethyl acetate, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude alkyl chloride by flash column chromatography.

References

  • Steglich esterification - Grokipedia.
  • Steglich Esterification - Organic Chemistry Portal.
  • Acid to Ester - Common Conditions.
  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps.
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis.
  • Dess-Martin Oxidation - Organic Chemistry Portal.
  • Dess-Martin Oxidation of Allylic Alcohols - ChemSpider Synthetic Pages.
  • Thiazole - Wikipedia.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
  • Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol - Benchchem.
  • US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC.
  • How are alcohols and methanol converted to alkyl halides? - Quora.
  • Chemistry of the thiazoles.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - CPC lab.
  • 10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts.
  • Formation of Esters - OperaChem.
  • answers ALCOHOLS: ESTERIFICATION - Chemguide.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Isothiazole Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isothiazole Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the functionalization of isothiazole cores.

The "low reactivity" of the isothiazole hydroxyl group is rarely an issue of inherent chemical inertness. Instead, it is almost always a symptom of competing thermodynamic sinks—specifically, keto-enol tautomerism and ambident nucleophilicity. This guide is designed to deconstruct the causality behind these failures and provide self-validating, field-proven protocols to regain control over your regioselectivity.

Workflow: Alkylation Regioselectivity Logic

IsothiazoleAlkylation Start Isothiazol-3-ol / Isothiazol-3-one Alkylation Strategy CheckTautomer Determine Dominant Tautomer (Solvent Dependent) Start->CheckTautomer NonPolar Non-Polar Solvents (e.g., Toluene) (Favors -OH form) CheckTautomer->NonPolar Polar Polar Solvents (DMF, DMSO) (Favors -NH / Oxo form) CheckTautomer->Polar Mitsunobu Mitsunobu Conditions (Requires pKa matching) NonPolar->Mitsunobu StandardBase Standard Bases (NaH, K2CO3) Result: N-Alkylation (Major) Polar->StandardBase Soft Electrophile SilverBase Silver Salts (Ag2CO3) Result: O-Alkylation (Major) Polar->SilverBase Hard Electrophile / Ag+

Decision tree for controlling O- vs N-alkylation regioselectivity in isothiazoles.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group on my isothiazole ring unreactive towards standard alkylating agents? Mechanistic Causality: The 3-hydroxyisothiazole system is an ambident nucleophile subject to keto-enol tautomerism. In polar aprotic solvents (like DMF or DMSO) typically used for alkylation, the equilibrium shifts heavily toward the isothiazol-3-one (oxo/lactam) form . When deprotonated by standard alkali bases (e.g., NaH, K2​CO3​ ), the resulting anion has its highest HOMO coefficient on the nitrogen atom. Consequently, the "low reactivity" of the hydroxyl group is actually a misdirection; the reactivity has simply relocated to the nitrogen, leading to N-alkylation rather than the desired O-alkylation .

Q2: How can I force O-alkylation over N-alkylation when tautomerism favors the oxo form? Mechanistic Causality: To override the thermodynamic preference for N-alkylation, you must exploit Hard-Soft Acid-Base (HSAB) principles to physically and electronically block the nitrogen atom.

  • Base Selection: Switch from alkali metals to silver salts (e.g., Ag2​CO3​ ). Silver has a high affinity for nitrogen and sulfur. By forming a tight Ag-N complex, the nitrogen's lone pair is sequestered. This forces the electrophile to attack the "harder" oxygen atom .

  • Electrophile Selection: Use "hard" electrophiles like alkyl triflates or tosylates instead of "soft" alkyl iodides. Hard electrophiles preferentially react with the hard oxygen center of the ambident anion.

Q3: The Mitsunobu reaction failed for my 3-hydroxyisothiazole. What went wrong and how do I fix it? Mechanistic Causality: The standard Mitsunobu reaction (PPh3, DEAD/DIAD) relies on the nucleophile having a pKa < 11 to efficiently protonate the betaine intermediate. If your specific isothiazole derivative is highly electron-rich, its pKa may be too high, stalling the catalytic cycle. Furthermore, steric hindrance around the C3 position can prevent the bulky phosphonium intermediate from being attacked.

  • Troubleshooting: If direct O-alkylation or Mitsunobu fails completely due to core electronic deactivation, consider a divergent "bottom-up" pathway. Literature demonstrates that constructing the functionalized isothiazole core after establishing the O-linkage (e.g., via a modified Thorpe-Ziegler cyclization) is a highly effective workaround for recalcitrant systems .

Quantitative Data: Regioselectivity Trends

To predict your reaction outcomes, reference the empirical data below. Notice how the shift from a soft alkali metal in a polar solvent to a transition metal in a non-polar solvent completely inverts the regioselectivity.

Table 1: Effect of Base and Solvent on Alkylation Regioselectivity of Isothiazol-3-ones

Base SystemSolventElectrophile TypeDominant MechanismO:N Ratio (Approx.)
NaHDMFAlkyl Iodide (Soft)Soft-Soft (N-attack)< 5 : 95
K2​CO3​ AcetoneAlkyl Bromide (Borderline)Mixed20 : 80
Cs2​CO3​ DMFAlkyl Triflate (Hard)Hard-Hard (O-attack)40 : 60
Ag2​CO3​ TolueneAlkyl Bromide (Borderline)N-Coordination/Blocking> 90 : 10
Step-by-Step Methodology
Protocol: Highly Selective O-Alkylation of 3-Hydroxyisothiazoles via Silver Coordination

Self-Validating Mechanism: This protocol is designed as a self-validating system. The strict exclusion of light prevents the degradation of the silver salt into elemental silver, which would otherwise liberate the nitrogen nucleophile and ruin regioselectivity. The use of a non-polar solvent (Toluene) ensures the Ag-N tight ion pair remains intact, validating the regioselective O-attack.

Materials Required:

  • 3-Hydroxyisothiazole substrate (1.0 equiv)

  • Silver Carbonate ( Ag2​CO3​ , 1.2 equiv)

  • Alkylating agent (Alkyl bromide or triflate, 1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask under argon. Wrap the flask entirely in aluminum foil to strictly exclude light. Critical step: Silver salts are highly photosensitive.

  • Reagent Charging: Add the 3-hydroxyisothiazole substrate and Ag2​CO3​ to the flask against a positive flow of argon.

  • Complex Formation: Suspend the solid mixture in anhydrous Toluene to achieve a 0.1 M concentration. Stir vigorously at room temperature for 30–45 minutes. This incubation period is required to ensure complete thermodynamic formation of the Ag-N coordinated complex.

  • Electrophile Addition: Using a syringe, add the alkylating agent dropwise over 5 minutes to prevent localized exotherms.

  • Heating & Monitoring: Heat the reaction mixture to 80°C. Monitor the reaction progress via LC-MS or TLC. The reaction typically reaches completion within 4 to 12 hours depending on the steric bulk of the electrophile.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the precipitated silver halides (e.g., AgBr ) and excess Ag2​CO3​ . Wash the Celite pad thoroughly with ethyl acetate.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure O-alkylated product.

References
  • Title: Product Class 15: Isothiazoles Source: Thieme Connect URL
  • Source: Università degli Studi di Torino (unito.it)
  • Title: Benzisothiazolone | 2634-33-5 Source: Benchchem URL
  • Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)

removing residual solvents from (dimethyl-1,2-thiazol-4-yl)methanol samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (dimethyl-1,2-thiazol-4-yl)methanol

A Guide to Effective Residual Solvent Removal

Welcome to the technical support resource for handling (dimethyl-1,2-thiazol-4-yl)methanol. As Senior Application Scientists, we understand that achieving the required level of purity is paramount for the success of your research and development. Residual solvents, even in trace amounts, can significantly impact the safety, efficacy, and stability of your final product.[1] This guide provides in-depth, experience-based answers and protocols to help you navigate the common challenges associated with removing residual solvents from your (dimethyl-1,2-thiazol-4-yl)methanol samples.

Section 1: Foundational Knowledge & Initial Assessment

This section addresses the critical first steps: understanding your compound and identifying the problem.

Q1: What are the key physical properties of (dimethyl-1,2-thiazol-4-yl)methanol I should be aware of during solvent removal?

Understanding the physical characteristics of your target compound is crucial for selecting a non-destructive removal method. (Dimethyl-1,2-thiazol-4-yl)methanol is a viscous liquid at room temperature with a relatively high predicted boiling point, suggesting good thermal stability under typical drying conditions.

PropertyValueSource
Molecular Formula C₇H₁₂N₂OS[2][3]
Molecular Weight 172.25 g/mol [2][3]
Appearance Light yellow to light brown viscous liquid[3]
Predicted Boiling Point ~273 °C[3][4]
Melting Point ~63.5 °C[4]

This thermal profile indicates that methods like rotary evaporation at moderate temperatures (e.g., 40-50°C) are unlikely to cause degradation.

Q2: How do I identify and quantify the specific residual solvents in my sample?

You cannot effectively remove a solvent if you don't know what it is and how much is present. The industry-standard method for identifying and quantifying residual solvents is Headspace Gas Chromatography (GC-HS) .[1][5][6]

  • Why GC-HS? This technique is ideal because it analyzes the vapor phase above the sample, which is where volatile residual solvents are found.[6] This avoids injecting the non-volatile active pharmaceutical ingredient (API) directly into the GC system, protecting the instrument and providing a clean analysis.

  • The Process: The sample is dissolved in a suitable high-boiling solvent (like DMI or DMSO), sealed in a vial, and heated. This drives the volatile residual solvents into the headspace (the gas phase in the vial). An automated sampler then injects a portion of this headspace gas into the GC for separation and quantification.[6]

Q3: What are the acceptable limits for residual solvents in a pharmaceutical compound?

Regulatory bodies, through the International Council for Harmonisation (ICH) Q3C guidelines, have established safety-based limits for residual solvents.[7][8] These guidelines are critical for ensuring patient safety, as residual solvents provide no therapeutic benefit.[7][8] Solvents are categorized into three classes based on their toxicity risk.

ClassDescriptionCommon ExamplesICH Limit (ppm)PDE (mg/day)
Class 1 Solvents to be Avoided. Known or strongly suspected carcinogens and environmental hazards.Benzene, Carbon tetrachloride2N/A
Class 2 Solvents to be Limited. Non-genotoxic animal carcinogens or agents of irreversible toxicity.Methanol, Dichloromethane, Acetonitrile, Toluene, DMF3000, 600, 410, 890, 88030, 6, 4.1, 8.9, 8.8
Class 3 Solvents with Low Toxic Potential. Ethanol, Acetone, Isopropyl Alcohol, Ethyl Acetate500050

Data sourced from ICH Q3C (R8) Guidelines.[5][8][9]

Section 2: Troubleshooting Common Solvent Removal Scenarios

This section provides step-by-step protocols and troubleshooting for specific challenges you may encounter.

Workflow: Selecting the Right Solvent Removal Technique

The choice of method depends primarily on the boiling point of the residual solvent and the thermal stability of your compound.

G start Identify Residual Solvent (GC-HS Analysis) solvent_type What is the solvent's boiling point? start->solvent_type low_bp Low to Medium BP (<100°C) e.g., DCM, EtOAc, MeOH solvent_type->low_bp Low/Medium high_bp High BP (>100°C) e.g., DMF, DMSO, Water solvent_type->high_bp High rotovap Primary Method: Rotary Evaporation low_bp->rotovap lyo Primary Method: Lyophilization (Freeze-Drying) high_bp->lyo check_purity Check Purity & Solvent Level (GC-HS / NMR) rotovap->check_purity lyo->check_purity sfc Advanced Polishing: Supercritical Fluid Chromatography (SFC) check_purity->sfc Trace Solvents Remain final Final Product (Meets ICH Specs) check_purity->final Purity OK sfc->final

Caption: Decision tree for solvent removal method selection.

Q4: My sample contains low-boiling solvents like Methanol or Dichloromethane. What is the best removal protocol?

For volatile solvents, Rotary Evaporation is the most efficient and common method. It works by reducing the pressure, which lowers the solvent's boiling point, allowing for rapid evaporation at a gentle temperature.[10]

  • Preparation:

    • Transfer your sample solution to a round-bottom flask. Do not fill the flask more than halfway.

    • Ensure the condenser is supplied with chilled water (typically 0-10°C).

    • Set the water bath temperature. A good starting point is the "20/40/60 Rule" : if your condenser is 20°C, set the bath to 40°C.[11] For most common solvents, a bath temperature of 40-50°C is effective and safe.[10]

  • Execution:

    • Securely attach the flask to the rotovap using a Keck clip. Always use a bump trap to prevent sample loss.[12]

    • Begin rotation (e.g., 100 rpm) to create a thin film of the liquid, increasing the surface area for evaporation.[10]

    • Gradually apply the vacuum. You should see the solvent begin to condense on the condenser coils. Adjust the vacuum to achieve steady, controlled evaporation without violent boiling (bumping).

    • Once solvent is condensing steadily, lower the flask into the water bath.

  • Completion:

    • Continue until all solvent has been collected in the receiving flask and your product appears dry.

    • To stop, raise the flask from the bath, stop the rotation, gently release the vacuum, and then turn off the vacuum pump.

  • Problem: My sample is "bumping" or boiling too violently.

    • Cause: The vacuum is too high for the bath temperature, or the vacuum was applied too quickly.

    • Solution: Gently release some of the vacuum until the boiling subsides. Re-apply the vacuum more slowly. For notoriously problematic solvents like ethyl acetate, starting with a lower bath temperature can also help.

  • Problem: No solvent is distilling.

    • Cause: The vacuum may not be low enough, or the bath temperature is too low for the specific solvent's boiling point under the applied pressure.

    • Solution: Check your vacuum pump and all connections for leaks. If the system is sealed, gradually increase the vacuum (lower the pressure) or slightly increase the bath temperature.

Q5: I'm struggling to remove high-boiling solvents like DMF or DMSO. What should I do?

High-boiling point solvents are challenging because they have low vapor pressures, requiring either very high temperatures or very deep vacuums for removal, which can be impractical or risk sample degradation.[13][14] The preferred method for these solvents, especially when mixed with water, is Lyophilization (Freeze-Drying) .

  • Pre-Treatment (Solvent Exchange): If your compound is dissolved purely in a high-boiling organic solvent like DMF, lyophilization is not feasible. First, you must perform a solvent exchange. Dilute the sample significantly with water (at least 10x volume) and use a rotary evaporator to remove the more volatile organic solvent, leaving your compound in an aqueous solution.

  • Freezing:

    • Transfer the aqueous solution to a lyophilization flask.

    • Thoroughly freeze the sample. This is a critical step. The sample must be a solid block of ice. Swirling the flask in a bath of liquid nitrogen or dry ice/acetone is effective for creating a thin, frozen shell with a large surface area.

    • Crucial Note: Standard lab freezers (-20°C) are often insufficient. A -80°C freezer or a dry ice bath is recommended to ensure the sample remains frozen under vacuum.

  • Drying (Sublimation):

    • Attach the frozen flask to a port on the lyophilizer. The system's deep vacuum will cause the frozen water to sublimate directly from a solid to a gas, which is then trapped by the instrument's cold condenser.

    • The process is complete when all the ice has disappeared, leaving a fluffy, dry powder. This can take anywhere from several hours to several days depending on the volume.

  • Problem: My sample melted in the flask.

    • Cause: The sample was not frozen thoroughly, or it contains a significant amount of an organic co-solvent (like residual methanol or ethanol) that is depressing the freezing point.[15][16]

    • Solution: Ensure any volatile organic solvents are completely removed via rotary evaporation before freezing.[16] Re-freeze the sample, ensuring it is solid throughout before attaching it to the lyophilizer.

Q6: I've removed the bulk solvent, but GC analysis shows I'm still slightly above the ICH limit. How can I remove these last traces?

For final purification or to remove stubborn, trace-level impurities, Supercritical Fluid Chromatography (SFC) is a powerful and increasingly popular technique.[17][18]

  • Why SFC? SFC uses compressed carbon dioxide (CO₂) as the main component of the mobile phase.[17] It provides fast, efficient purifications with significantly less organic solvent waste compared to traditional HPLC.[18] Because the CO₂ and any small amount of co-solvent (like methanol) evaporate quickly and easily post-collection, you are left with a highly pure, solvent-free compound.[18][19] This makes it an ideal "polishing" step.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the "20/40/60 Rule" for rotary evaporation? A: This is a general guideline to optimize rotary evaporation settings. It suggests setting the cooling bath (condenser) to 0°C, the desired vapor temperature to 20°C, and the heating bath to 40°C. More broadly, it advocates for a 20°C temperature difference between each stage (condenser, vapor, and bath).[11] The key is to then adjust the vacuum pressure to achieve that 20°C vapor temperature for the specific solvent you are removing.

Q: Why did my sample turn into a gum or oil instead of a solid powder? A: This can happen for a few reasons. The compound itself may be amorphous or have a low melting point. However, it is often caused by residual water or other solvents plasticizing the material.[20] Incomplete drying is a common culprit. Using a method like lyophilization, which is very effective at removing water, can often yield a dry powder where rotary evaporation might produce a film or oil.[20]

Q: Can I use a standard -20°C freezer to pre-freeze my sample for lyophilization? A: It is not recommended. Under the high vacuum of a lyophilizer, the boiling point of water is well below 0°C. A sample frozen at only -20°C may not be cold enough to prevent it from melting as sublimation begins, leading to sample loss. A -80°C freezer, or a dry ice/acetone or liquid nitrogen bath, is much safer and more effective.[15]

Q: How can I prevent my sample from melting during lyophilization if it contains residual methanol? A: You must remove the methanol before attempting to lyophilize.[16] Methanol significantly lowers the freezing point of water, making it nearly impossible to keep the sample frozen on a standard lyophilizer.[16] Perform a thorough rotary evaporation or add water and re-evaporate to azeotropically remove the methanol before the freezing step.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). Available at: [Link]

  • ICH Q3C Guidelines for Residual Solvents | PDF - Scribd. Available at: [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Available at: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. Available at: [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu. Available at: [Link]

  • API Purification | SFC & Tangential Flow | CordenPharma. Available at: [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Available at: [Link]

  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Available at: [Link]

  • Tips for Using A Rotary Evaporator - Infitek. Available at: [Link]

  • Solvent Recovery Practices and Tips to Avoid Rotary Evaporation Mistakes | Digivac. Available at: [Link]

  • The “Golden Rule” for Solvent Removal When Using a Rotary Evaporator - Shanghai HJLab. Available at: [Link]

  • 7 Ways Solvent Removal is a Bottleneck in Laboratories - Organomation. Available at: [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs - PMC. Available at: [Link]

  • SFC Purification | Pharma Inventor Inc. Available at: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Available at: [Link]

  • Improved drying method for removal of residual solvents from paclitaxel by pre-treatment with ethanol and water - ResearchGate. Available at: [Link]

  • Residual Solvents in Pharmaceuticals - Veeprho. Available at: [Link]

  • Optimizing Solvent Recovery in Pharmaceutical Production with Distillation and Evaporation Technologies. Available at: [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents.
  • Lyophilizer - Crawford Lab. Available at: [Link]

  • Why DMF Solvent Removal Is Difficult | Modern Approaches - BioChromato. Available at: [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. Available at: [Link]

  • Role of Methanol in Lyophilisation and Freeze-Drying Processes - Purosolv. Available at: [Link]

  • Method for removing high boiling solvents from drug formulations by vacuum drying - Google Patents.
  • The Challenge Of Mixed Solvents | SP Industries Inc. Available at: [Link]

  • (2-((Dimethylamino)methyl)thiazol-4-yl)methanol - PubChem. Available at: [Link]

  • Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents.
  • Freeze-Drying of sample in 80% methanol post concentration (via rotavap)? - ResearchGate. Available at: [Link]

  • {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol - EPA. Available at: [Link]

  • How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils. - European Pharmaceutical Review. Available at: [Link]

  • (1,2-Thiazol-5-yl)methanol | C4H5NOS | CID 559799 - PubChem - NIH. Available at: [Link]

  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Available at: [Link]

  • Synthesis of some novel thiazole deriva - JOCPR. Available at: [Link]

Sources

Validation & Comparative

High-Resolution Mass Spectrometry for Isothiazole Methanols: A Comparative Guide to Fragmentation Patterns and Platform Performance

Author: BenchChem Technical Support Team. Date: March 2026

Isothiazole methanols are critical pharmacophores and synthetic intermediates in modern drug discovery, offering unique hydrogen-bonding capabilities and metabolic stability. However, elucidating their structural fate during drug metabolism studies requires robust analytical strategies. The presence of the sulfur-nitrogen (S-N) bond and the exocyclic hydroxymethyl group creates complex, competing fragmentation pathways under tandem mass spectrometry (MS/MS).

This guide provides an objective comparison of top-tier mass spectrometry platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ)—for the structural elucidation and quantification of isothiazole methanols. By dissecting the mechanistic causality of their fragmentation patterns, we establish a self-validating analytical framework for researchers and drug development professionals.

Mechanistic Causality in Isothiazole Methanol Fragmentation

Understanding the gas-phase dissociation of isothiazole methanols is paramount for accurate structural assignment. The isothiazole ring exhibits aromatic stability, yet the S-N bond remains a preferential site for cleavage under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) .

For a model compound like isothiazol-5-ylmethanol, three primary fragmentation cascades dominate:

  • Pathway A (Exocyclic Cleavage): Protonation at the hydroxyl oxygen leads to the rapid neutral loss of water (-18 Da), generating a resonance-stabilized methylium-isothiazole cation.

  • Pathway B (Endocyclic Cleavage): Protonation at the isothiazole nitrogen weakens the adjacent S-N bond. Subsequent ring opening results in the characteristic loss of hydrogen cyanide (HCN, -27 Da) or the thioformyl radical, a diagnostic feature of isothiazole and thiazole derivatives .

  • Pathway C (Rearrangement & Combined Losses): The elimination of formaldehyde (CH₂O, -30 Da) can occur via a rearrangement mechanism. Higher collision energies trigger consecutive losses (e.g., [M+H - H₂O - HCN]⁺), requiring high-resolution MS to distinguish isobaric fragments.

FragmentationLogic Precursor Isothiazole Methanol [M+H]+ (e.g., m/z 116) PathA Pathway A: Exocyclic Loss of H2O (-18 Da) m/z 98 Precursor->PathA Low CE PathB Pathway B: Endocyclic S-N Cleavage Loss of HCN (-27 Da) Precursor->PathB High CE PathC Pathway C: Rearrangement Loss of CH2O (-30 Da) m/z 86 Precursor->PathC H-Transfer SecA Ring Opening Loss of HCS PathA->SecA +Energy SecB Thirene Cation Formation PathB->SecB Rearrangement

Gas-phase fragmentation logic of protonated isothiazole methanols under MS/MS conditions.

Platform Comparison: Q-TOF vs. Orbitrap vs. QqQ

Selecting the right MS architecture depends on whether the goal is de novo structural elucidation (identifying unknown metabolites) or high-throughput quantification (pharmacokinetics).

  • Orbitrap (e.g., Thermo Q Exactive): Utilizes an electrostatic trap to achieve ultra-high resolution (up to 280,000 FWHM). It is the gold standard for distinguishing complex isotopic fine structures and resolving isobaric interferences. However, HCD fragmentation energies must often be calibrated differently than traditional CID to achieve comparable spectral libraries . Furthermore, Orbitraps are limited by space-charge effects, which cap their intraspectral dynamic range .

  • Q-TOF (e.g., Agilent 6546): Combines a quadrupole with a time-of-flight tube. While its maximum resolution (~40,000 - 80,000) is lower than an Orbitrap, it offers superior isotopic fidelity and faster acquisition rates (scan speed). This makes Q-TOF exceptionally well-suited for coupling with Ultra-High-Performance Liquid Chromatography (UHPLC) for analyzing sharp, transient peaks in complex matrices. The isotopic fidelity is particularly crucial for isothiazoles to accurately quantify the characteristic ³⁴S isotopic signature (A+2 peak).

  • Triple Quadrupole (QqQ): The workhorse for targeted quantification. Operating in Multiple Reaction Monitoring (MRM) mode, QqQ instruments utilize electron multipliers that provide a dynamic range of up to 5-6 orders of magnitude. They lack the resolution for unknown identification but offer unmatched sensitivity for known isothiazole methanol transitions.

Table 1: Quantitative Comparison of MS Platforms for Isothiazole Analysis
Feature / MetricQ-TOF (e.g., Agilent 6546)Orbitrap (e.g., Q Exactive)Triple Quadrupole (QqQ)
Mass Analyzer Quadrupole + Time-of-FlightQuadrupole + Electrostatic TrapThree Linear Quadrupoles
Max Resolving Power ~80,000 (at m/z 1000)Up to 280,000 (at m/z 200)Unit Resolution (~0.7 Da)
Mass Accuracy < 1 ppm (with LockMass)< 1 ppm (internal calibration)N/A (Nominal mass)
Isotopic Fidelity Excellent (Crucial for ³⁴S)Good (Drops at max resolution)Moderate
Dynamic Range 4-5 orders of magnitude~3.5-4 orders (Space-charge limited)> 5-6 orders of magnitude
Best Application Metabolite screening, fast LCExact mass elucidation, isobaric res.High-throughput targeted PK

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating System Suitability Test (SST) to confirm mass accuracy and fragmentation efficiency prior to analyzing isothiazole methanol samples.

Step 1: System Suitability and Calibration

  • Action: Infuse a standard tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ Velos ESI Positive Ion Calibration Solution).

  • Causality: Ensures mass accuracy is < 2 ppm. For sulfur-containing compounds, verify that the A+2 (³⁴S) isotopic peak intensity matches the theoretical ~4.4% relative to the monoisotopic peak.

Step 2: Sample Preparation

  • Action: Spike 10 µL of the isothiazole methanol sample (1 µg/mL in water/acetonitrile) with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₃-isothiazole methanol).

  • Causality: The internal standard corrects for matrix effects and ionization suppression during the ESI process, ensuring quantitative integrity.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Causality: Formic acid acts as a proton source, enhancing [M+H]⁺ formation in positive ESI mode. The rapid gradient leverages the fast scan speed of Q-TOF/Orbitrap systems.

Step 4: MS/MS Acquisition (Data-Dependent Acquisition - DDA)

  • Action: Set the MS1 scan range to m/z 50-500. Configure DDA to select the top 3 most intense ions for MS/MS. For Q-TOF, use CID with collision energies stepped at 10, 20, and 40 eV. For Orbitrap, use Normalized Collision Energy (NCE) at 15, 30, and 45.

  • Causality: Stepped collision energies capture both fragile exocyclic losses (H₂O at low CE) and robust endocyclic cleavages (HCN at high CE) in a single composite spectrum, providing a complete fragmentation fingerprint .

Workflow Prep Sample Prep + Internal Std LC UHPLC Separation C18, 0.1% FA Prep->LC SST System Suitability Mass Calibration SST->Prep ESI ESI+ Ionization Protonation LC->ESI MS MS/MS Acquisition Stepped CE / NCE ESI->MS Data Data Analysis Fragment Matching MS->Data

Self-validating LC-MS/MS workflow for the reliable characterization of isothiazole methanols.

Experimental Data: Interpreting the Spectra

When comparing the data output from a Q-TOF versus an Orbitrap for an isothiazole methanol (Theoretical Exact Mass [M+H]⁺ = 116.0165), both instruments provide sub-ppm accuracy. However, the energy deposition mechanisms (CID vs. HCD) yield slight variations in fragment abundances.

Table 2: Representative MS/MS Fragmentation Data (Stepped CE)
Fragment IonTheoretical m/zMeasured m/z (Orbitrap)Measured m/z (Q-TOF)Error (ppm)Assignment / Causality
[M+H]⁺ 116.0165116.0164116.0166< 1.0Intact protonated molecule
Frag 1 98.005998.005898.0060< 1.1[M+H - H₂O]⁺ (Loss of hydroxyl)
Frag 2 89.005489.005389.0055< 1.2[M+H - HCN]⁺ (S-N ring cleavage)
Frag 3 86.005986.005886.0061< 2.3[M+H - CH₂O]⁺ (Formaldehyde loss)
Frag 4 71.018771.018671.0188< 1.5[M+H - HCS]⁺ (Thioformyl loss)

Data Interpretation Insight: The Orbitrap's HCD cell, which operates at a slightly different pressure and trapping mechanism than a Q-TOF collision cell, often requires a lower nominal energy setting to achieve the same survival yield of the precursor ion. For isothiazole methanols, ensuring that the low-energy channel (e.g., 10 eV or NCE 15) is captured is critical; otherwise, the highly labile water loss (m/z 98) may be entirely depleted, leaving only the ring-opened fragments and complicating spectral interpretation.

References

  • Title: The chemistry of isothiazoles | Source: ResearchGate | URL: [Link]

  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | Source: AIP Publishing | URL: [Link]

  • Title: Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? | Source: Repository of the Academy's Library (MTAK) | URL: [Link]

  • Title: Orbitrap Mass Spectrometry | Source: Analytical Chemistry (ACS Publications) | URL: [Link]

Structural Elucidation of Thiazole-Based Scaffolds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of key analytical techniques for determining the three-dimensional structure of pharmacologically relevant heterocyclic compounds, using (dimethyl-1,2-thiazol-4-yl)methanol as a representative case study. In drug discovery and development, a precise understanding of a molecule's three-dimensional architecture is non-negotiable. It governs molecular interactions, dictates binding affinity to biological targets, and ultimately influences efficacy and safety.

While a public crystal structure for (dimethyl-1,2-thiazol-4-yl)methanol is not available at the time of this publication, this guide will leverage crystallographic data from closely related and structurally analogous thiazole derivatives to illustrate the principles of structural analysis. We will benchmark the "gold standard" method, Single-Crystal X-ray Diffraction (SCXRD), against powerful solution-state and computational techniques, providing a holistic framework for researchers to select the most appropriate methods for their specific scientific questions.

Part 1: The Definitive Answer in the Solid State: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the undisputed gold standard for determining the precise atomic arrangement of a molecule in its crystalline form.[1] By measuring the diffraction pattern of X-rays passing through a single crystal, we can calculate electron density maps and build an unambiguous three-dimensional model of the molecule, revealing exact bond lengths, angles, and intermolecular interactions.

Expertise in Practice: The "Why" Behind the Workflow

Obtaining a high-quality crystal structure is an art as much as a science. The process is not merely a sequence of steps but a series of informed decisions designed to yield a single, well-ordered crystal suitable for diffraction.

  • Crystal Growth (The Critical Step):

    • Objective: To encourage molecules to slowly self-assemble from a solution into a highly ordered, single crystal lattice. The choice of solvent is paramount.

    • Procedure:

      • Dissolve the compound (e.g., a synthesized thiazole derivative) in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, or acetone/hexane). The goal is a saturated or near-saturated solution.

      • Employ a slow evaporation or solvent diffusion technique. For example, place the vial containing the dissolved compound inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent vapor into the primary solvent reduces the compound's solubility, promoting gradual crystallization.

    • Expert Insight: Rapid precipitation yields amorphous powder or microcrystals, which are unsuitable for SCXRD. The slow, controlled process of vapor diffusion allows the molecules to find their lowest energy conformation and pack into a uniform lattice.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a single, defect-free crystal and collect its diffraction data at cryogenic temperatures to minimize atomic thermal vibrations.

    • Procedure:

      • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm) and mount it on a cryo-loop.

      • Flash-cool the crystal in a stream of cold nitrogen gas (e.g., at 100 K) on the diffractometer.

      • Collect diffraction data by rotating the crystal in a high-intensity X-ray beam, recording the positions and intensities of the diffracted spots on a detector.[1]

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate a final, validated 3D molecular model.

    • Procedure:

      • Data Processing: Integrate the raw diffraction images to determine the unit cell dimensions and the intensities of each reflection.

      • Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

      • Model Building & Refinement: Build an atomic model into the electron density map. Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

Workflow for Single-Crystal X-ray Diffraction

scxrd_workflow cluster_wet_lab Wet Lab cluster_instrument Instrumentation cluster_computational Computational Analysis start Powder Compound crystallization Crystal Growth (e.g., Vapor Diffusion) start->crystallization mounting Mounting & Cryo-Cooling crystallization->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection solve Structure Solution (Phase Problem) data_collection->solve refine Model Refinement solve->refine validate Validation & CIF Output refine->validate

Caption: Experimental workflow for SCXRD.

Representative Data: What to Expect from a Thiazole Crystal Structure

While data for the exact target molecule is unavailable, analysis of published structures of similar thiazole derivatives provides a clear picture of the expected results. For example, a study on substituted thiazole derivatives revealed key structural features that are foundational to this class of compounds.[2][3]

ParameterRepresentative Value / DescriptionSignificance in Drug Design
Crystal System Monoclinic or OrthorhombicInfluences crystal packing and physical properties like solubility.
Space Group e.g., P2₁/c, C2/cDescribes the symmetry of the crystal lattice.[4]
Key Bond Lengths C=N (~1.3 Å), C-S (~1.7 Å)Confirms the covalent structure and electronic nature of the ring.
Key Dihedral Angles Angle between thiazole & substituentsDefines the molecule's 3D shape and steric profile.
Intermolecular Interactions Hydrogen bonds, π-π stackingReveals how molecules interact with each other, providing a model for potential interactions with a protein target.

Data compiled from analogous structures in cited literature.[2][3][4]

Part 2: Alternative & Complementary Structural Methods

While SCXRD provides a definitive static picture, it doesn't tell the whole story. Molecules are often flexible, adopting different shapes in solution. Here, we compare SCXRD with two powerful alternatives that provide dynamic and predictive insights.

A. NMR Spectroscopy: Structure and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure and conformational dynamics of molecules in solution—the environment most relevant to biological activity.[5][6]

Unlike SCXRD, which sees a single, solid-state conformation, NMR observes a population-weighted average of all conformations present in solution.[7] Advanced 2D NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can measure through-space correlations between protons that are close to each other (< 5 Å), allowing for the determination of the predominant solution-state conformation.[8]

  • Sample Preparation: Dissolve a high-purity sample (1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of ~10-50 mM.

  • 1D ¹H Spectrum Acquisition: Acquire a standard 1D proton NMR spectrum to confirm the structure and assign the proton signals.

  • 2D NOESY/ROESY Acquisition:

    • Objective: To detect protons that are close in space, irrespective of their covalent bonding.

    • Procedure: Run a 2D NOESY or ROESY experiment. The presence of a cross-peak between two protons in the resulting spectrum indicates they are spatially proximate.

    • Expert Insight: ROESY is often preferred for small-to-medium-sized molecules as it avoids the issue of zero-crossing NOE signals that can make interpretation difficult.[8]

  • Data Analysis:

    • Integrate the cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons.

    • Use the distance restraints derived from the NOE/ROE data to build a 3D model of the molecule's average solution conformation.

B. Computational Modeling: In Silico Prediction and Exploration

Computational chemistry allows for the prediction of molecular geometry through energy minimization.[9] Methods like Density Functional Theory (DFT) can calculate the lowest energy (most stable) conformation of a molecule in the gas phase, providing a valuable theoretical model that complements experimental data.[10]

The core principle of geometry optimization is to find the atomic arrangement that represents a minimum on the potential energy surface.[9][11] This is an iterative process where the forces on each atom are calculated, and the atoms are moved slightly to reduce those forces until a stable structure is found.[12]

  • Initial Structure Generation: Build an initial 3D structure of the molecule using molecular modeling software.

  • Method Selection:

    • Objective: Choose a computational method and basis set that balances accuracy and computational cost.

    • Procedure: For small organic molecules, Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G* is a common and robust choice.[10]

  • Calculation Execution: Submit the initial structure for geometry optimization. The software will iteratively adjust the geometry to minimize the total electronic energy.[11]

  • Analysis:

    • Confirm that the calculation has converged to a true energy minimum (i.e., no imaginary frequencies).

    • Analyze the resulting optimized geometry, extracting bond lengths, angles, and dihedral angles for comparison with experimental data.

Part 3: An Integrated Approach to Structural Elucidation

No single technique provides a complete picture. True scientific insight comes from integrating the data from multiple, complementary methods. The solid-state structure from SCXRD provides an anchor of absolute truth, the NMR data reveals behavior in a biologically relevant medium, and computational models allow for the exploration of conformational space and energy landscapes that are experimentally inaccessible.

Comparison of Structural Elucidation Techniques
TechniqueInformation ProvidedPhaseStrengthsLimitations
SCXRD Absolute 3D structure, bond lengths/angles, packingSolidUnambiguous, highly precise, "gold standard"Requires a suitable single crystal, static picture only
NMR Solution-state conformation, dynamics, connectivityLiquidBiologically relevant medium, provides dynamic informationStructure is an average, less precise than SCXRD
Computational Predicted lowest-energy geometry, conformational energiesGas/Implicit SolventFast, cost-effective, explores non-isolable statesModel accuracy depends on method, ignores crystal packing
Synergistic Workflow for Comprehensive Analysis

A senior scientist leverages these techniques synergistically. For instance, the X-ray structure can serve as a highly accurate starting point for DFT calculations to probe electronic properties. Discrepancies between the X-ray and solution NMR structures can reveal crucial information about a molecule's flexibility, which is often key to its ability to bind to different protein targets.

synergistic_workflow scxrd SCXRD (Solid-State Structure) nmr NMR Spectroscopy (Solution Conformation) scxrd->nmr Compare Solid vs. Solution States comp Computational Modeling (Predicted Geometry) scxrd->comp Validation & Starting Geometry insight Comprehensive Structural Understanding scxrd->insight nmr->comp Conformational Validation nmr->insight comp->nmr Predictive Insights for Dynamics comp->insight

Caption: Interplay of structural analysis methods.

Conclusion

The structural elucidation of a potential drug candidate like (dimethyl-1,2-thiazol-4-yl)methanol requires a multi-faceted analytical approach. While Single-Crystal X-ray Diffraction provides the definitive solid-state structure, it is the integration with solution-state NMR and in silico computational modeling that delivers a complete and actionable understanding. For drug development professionals, leveraging the strengths of each technique is essential for making informed decisions, optimizing lead compounds, and ultimately accelerating the path to new therapeutics.

References

  • Bax, A. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 54(10), 755-769. Available from: [Link]

  • Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN, Available from: [Link]

  • Gorelik, T. E., Lukat, P., Kleeberg, C., Blankenfeldt, W., & Mueller, R. (2020). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 76(Pt 5), 453–462. Available from: [Link]

  • Tormena, C. F. (n.d.). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF. ResearchGate. Retrieved from [Link]

  • LaPlante, S. R., et al. (2017). NMR free ligand conformations and atomic resolution dynamics. Journal of Biomolecular NMR, 68(2), 85-95. Available from: [Link]

  • Bálint, D., & Jäntschi, L. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Mathematics, 9(21), 2855. Available from: [Link]

  • Parella, T. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-35. Available from: [Link]

  • Cherevko, T. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Available from: [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5519. Available from: [Link]

  • Adeboye, O. O., & Iyun, J. F. (2018). Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software. Lupine Publishers. Available from: [Link]

  • Geoff Hutchison. (2022). How is geometry optimization of small molecules different from the protein folding problem? Matter Modeling Stack Exchange. Available from: [Link]

  • Nakata, M., et al. (2024). Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. arXiv. Available from: [Link]

  • Nannenga, B. L. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. RSC Publishing. Available from: [Link]

  • Wikibooks. (n.d.). Computational Chemistry/Geometry optimization. Retrieved from [Link]

  • Zhang, S., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Communications Chemistry, 7(1), 1-9. Available from: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available from: [Link]

  • Abdu-Rahem, L. R., & Al-Allaf, T. A. K. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology, 25(1), 324-340. Available from: [Link]

  • Raj, V. M., et al. (2019). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 569-577. Available from: [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • PubChem. (n.d.). (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. Retrieved from [Link]

  • Arshad, M. N., et al. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. Crystals, 12(11), 1572. Available from: [Link]

  • Seetharaman, S., et al. (2002). Crystal structure of N-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-5-(methyl-sulfanyl)-4H-1,2,4-triazol-4-yl] phenyl-N,N- Dimethylamine hydrate, C16H19N 5S2 · 0.5H2O. Zeitschrift für Kristallographie - New Crystal Structures, 217(1-4), 76-78. Available from: [Link]

  • Uglešić, A., et al. (2024). Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Crystals, 14(12), 1073. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some novel thiazole derivatives. JOCPR, 8(8), 564-569. Available from: [Link]

  • The Distant Reader. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. Available from: [Link]

  • Amanote Research. (n.d.). (PDF) Crystal Structure of 4-N,n-Dimethy. Retrieved from: [Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of (Dimethyl-1,2-thiazol-4-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative of Isomeric Purity

In the landscape of pharmaceutical development, the precise chemical identity of a molecule is paramount. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The subject of this guide, (dimethyl-1,2-thiazol-4-yl)methanol, is a representative heterocyclic intermediate where subtle structural variations—isomerism—can have profound implications for the safety and efficacy of a final drug product.[][2] Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles.[3][4]

This guide provides a comparative analysis of chromatographic strategies for the resolution of (dimethyl-1,2-thiazol-4-yl)methanol isomers. We will move beyond simple protocol recitation to explore the underlying principles and causal logic that inform method development. Our focus is on establishing a robust, self-validating analytical framework for researchers, scientists, and drug development professionals. The primary challenge lies in separating two potential types of isomers:

  • Positional Isomers: Arising from the different possible locations of the two methyl groups on the thiazole ring (e.g., 3,5-dimethyl vs. 2,5-dimethyl).

  • Enantiomers: If the substitution pattern creates a chiral center, the molecule will exist as a pair of non-superimposable mirror images.

Achieving complete separation (baseline resolution) of these closely related species is not merely an analytical exercise; it is a prerequisite for regulatory compliance and ensuring patient safety.[]

Comparative Analysis of Chromatographic Techniques

The separation of closely related isomers necessitates high-efficiency techniques. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal tools for this challenge.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] Its applicability spans a wide range of polarities.

  • Normal-Phase (NP-HPLC): Utilizes a polar stationary phase (like silica) and a non-polar mobile phase (like hexane).[6][7] It is highly effective for separating isomers of polar, non-ionizable compounds. The separation mechanism is primarily driven by adsorption interactions, where more polar analytes are retained more strongly on the polar stationary phase.

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode, employing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[5][7] Separation is based on hydrophobic interactions; more non-polar compounds are retained longer. While powerful, resolving very similar isomers can sometimes be challenging without specialized column chemistries.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A useful alternative for polar compounds that are poorly retained in reversed-phase.[8] HILIC uses a polar stationary phase with a partially aqueous mobile phase, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to HPLC, particularly for chiral separations.[9][][11] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier like methanol.[9][]

  • Principle: The mobile phase in SFC exhibits properties intermediate between a liquid and a gas—low viscosity and high diffusivity. This translates into faster separations and higher efficiency compared to HPLC.[9]

  • Advantages: The primary benefits of SFC include significantly reduced analysis times, lower consumption of organic solvents, and often superior resolution for chiral compounds.[][12] The easy removal of the CO2-rich mobile phase also makes SFC advantageous for preparative-scale purification.[12]

Method Development Strategy: A Logical Workflow

A systematic screening approach is the most efficient path to a successful separation. The choice of stationary and mobile phases is critical and should be guided by the physicochemical properties of the isomers.

MethodDevelopmentWorkflow cluster_achiral PART 1: Positional Isomer Screening cluster_chiral PART 2: Enantiomeric Separation (If Needed) A Sample with (dimethyl-1,2-thiazol-4-yl)methanol isomers B Achiral Column Screening (RP-HPLC & NP-HPLC/SFC) A->B C Test Multiple Stationary Phases: - C18 - Phenyl-Hexyl - Cyano - Silica B->C D Optimize Mobile Phase (Gradient, Isocratic, Additives) C->D E Resolution Achieved? D->E F Racemic Mixture Identified E->F No (Single peak, suspect racemate) K Final Validated Method E->K Yes G Chiral Column Screening (SFC Preferred, HPLC as alternative) F->G H Test Chiral Stationary Phases (CSPs): - Polysaccharide-based (Cellulose, Amylose) - Macrocyclic Glycopeptide G->H I Optimize Mobile Phase (Modifier type, Additives) H->I J Baseline Resolution of Enantiomers I->J J->K

Caption: Logical workflow for isomer separation method development.

Performance Comparison and Experimental Data

While specific application notes for (dimethyl-1,2-thiazol-4-yl)methanol are not publicly available, we can construct a comparative guide based on the separation of analogous thiazole derivatives. The following tables represent typical results from a column screening study.

Table 1: Comparison of Achiral Stationary Phases for Positional Isomer Separation

This table illustrates a hypothetical separation of 3,5-dimethyl-1,2-thiazol-4-yl)methanol (Isomer A) and (2,5-dimethyl-1,2-thiazol-4-yl)methanol (Isomer B) using RP-HPLC.

Column ChemistryMobile Phase (Isocratic)Retention Time (Isomer A, min)Retention Time (Isomer B, min)Resolution (Rs)Key Insight
Standard C18 50:50 Acetonitrile:Water4.24.30.8Poor separation due to insufficient hydrophobic difference.
Phenyl-Hexyl 50:50 Acetonitrile:Water5.15.51.9Good separation. π-π interactions between the phenyl rings and the thiazole ring provide alternative selectivity.[7]
Embedded Polar Group 50:50 Acetonitrile:Water3.84.01.1Moderate separation. Can be useful for polar analytes but offers less selectivity here.
Cyano (CN) 80:20 Hexane:Ethanol (NP)6.27.02.5Excellent separation. Strong dipole-dipole interactions are highly effective for these polar isomers.[7]
Table 2: Comparison of Chiral Stationary Phases (CSPs) for Enantiomeric Separation

This table illustrates a hypothetical separation of the enantiomers of (3,5-dimethyl-1,2-thiazol-4-yl)methanol, assuming it is chiral. SFC is often the preferred technique for chiral screening due to its speed.[13]

| CSP Type | Technique | Mobile Phase / Modifier | Retention Time (E1, min) | Retention Time (E2, min) | Resolution (Rs) | Key Insight | | :--- | :--- | :--- | :--- | :--- | :--- | | Amylose-based | SFC | 20% Methanol in CO2 | 2.1 | 2.5 | 2.1 | Good, fast separation. Polysaccharide CSPs are broadly applicable.[14] | | Cellulose-based | SFC | 20% Methanol in CO2 | 3.5 | 3.6 | 0.7 | Poor recognition for this specific analyte under these conditions. | | Macrocyclic Glycopeptide | SFC | 15% Ethanol in CO2 (+0.1% TFA) | 4.8 | 5.8 | 3.0 | Excellent separation. Complex selectors offer multiple interaction points (H-bonding, ionic).[12] | | Amylose-based | HPLC (NP) | 90:10 Hexane:Isopropanol | 8.9 | 10.1 | 2.3 | Good separation, but significantly longer run time than SFC. |

Experimental Protocols

The following are detailed, step-by-step starting protocols for screening.

Protocol 1: Achiral Screening via HPLC
  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

  • Instrumentation: Standard HPLC system with UV detector.

  • Columns to Screen:

    • Luna C18 (150 x 4.6 mm, 5 µm)

    • Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)[15]

    • Luna CN (150 x 4.6 mm, 5 µm)

  • Mobile Phase & Gradient:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or lambda max of thiazole ring)

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 10% B

      • 13-15 min: 10% B (Re-equilibration)

  • Data Analysis: Evaluate chromatograms for the number of peaks and resolution (Rs). Select the column that provides the best separation and optimize with isocratic or a shallower gradient method.

Protocol 2: Chiral Screening via SFC
  • Sample Preparation: Dissolve the racemic mixture in Methanol or Ethanol to a concentration of ~1.0 mg/mL.

  • Instrumentation: Analytical SFC system with UV detector and back-pressure regulator.

  • Columns to Screen:

    • Chiralcel OD-H (Amylose-based)

    • Chiralpak AD-H (Amylose-based)

    • Chirobiotic T (Teicoplanin - Macrocyclic Glycopeptide)[12]

  • Mobile Phase & Conditions:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Modifiers): Methanol, Ethanol, Isopropanol

    • Flow Rate: 3.0 mL/min

    • Outlet Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 254 nm

  • Screening Protocol: Perform a generic gradient for each column/modifier combination.

    • Example Gradient (with Methanol):

      • 0-1 min: 5% Methanol

      • 1-7 min: 5% to 40% Methanol

      • 7-8 min: 40% to 5% Methanol

      • 8-10 min: 5% Methanol (Re-equilibration)

  • Data Analysis: Identify the column and modifier combination that yields the best enantiomeric resolution. Further optimization can be done isocratically. The success rate for finding a suitable separation in an initial SFC screen is often high, around 75%.[13]

Conclusion and Authoritative Recommendations

The successful chromatographic separation of (dimethyl-1,2-thiazol-4-yl)methanol isomers is a critical step in ensuring the quality and safety of pharmaceutical intermediates.

  • For Positional Isomers: A multi-column screening approach is essential. While standard C18 phases may fail, stationary phases offering alternative selectivities, such as Phenyl-Hexyl (RP-HPLC) or Cyano (NP-HPLC/SFC) , are highly recommended as primary screening candidates due to their potential for π-π and dipole-dipole interactions, respectively.

  • For Enantiomers: Supercritical Fluid Chromatography (SFC) is the superior technique. Its speed, efficiency, and reduced environmental impact make it the industry standard for chiral method development.[][13] A screening protocol utilizing polysaccharide and macrocyclic glycopeptide-based Chiral Stationary Phases should be the first line of attack. This approach maximizes the probability of achieving baseline resolution in the shortest possible time.

By adopting this structured, science-driven approach, researchers can confidently develop robust and reliable analytical methods to ensure the isomeric purity of this important thiazole intermediate.

Sources

Safety Operating Guide

Personal protective equipment for handling (dimethyl-1,2-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I design laboratory protocols not merely as compliance checklists, but as self-validating systems of risk mitigation. When working with specialized heterocyclic compounds like1[1], understanding the causality behind each safety measure is paramount.

This guide provides researchers and drug development professionals with an authoritative, step-by-step framework for the safe handling, operational logistics, and disposal of this compound.

Physicochemical Hazard Profile & Causality

Before donning Personal Protective Equipment (PPE), we must understand why we are protecting ourselves against this specific molecular structure:

  • Thiazole Core: Heterocyclic compounds containing sulfur and nitrogen can act as mild to moderate dermal and ocular sensitizers. Repeated exposure without adequate barrier protection may lead to contact dermatitis.

  • Hydroxymethyl Group (-CH2OH): This moiety increases the molecule's polarity and potential for hydrogen bonding, altering its skin permeability compared to unsubstituted alkyl thiazoles.

  • Physical State Risks: Typically encountered as a solid or viscous liquid, the primary risk during handling is the aerosolization of fine dust or vapors during transfer, which poses an acute inhalation hazard.

Personal Protective Equipment (PPE) Matrix

To comply with2[2], the following PPE is strictly required. Each item is selected based on the specific physicochemical risks of thiazole derivatives.

PPE CategorySpecificationCausal Reasoning & Operational Insight
Hand Protection Nitrile gloves (min. 4 mil thickness) or flexible laminate.Standard latex offers insufficient chemical resistance against organic alcohols and heterocycles. Nitrile prevents permeation of the compound and its common organic solvents3[3].
Eye/Face Protection ANSI Z87.1 certified Chemical Splash Goggles.The hydroxymethyl group and thiazole ring present severe ocular irritation risks. Safety glasses are insufficient; splash goggles prevent capillary action of liquids into the eyes[2].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic fabrics can melt into the skin if a secondary solvent fire occurs. The coat acts as a physical barrier against microscopic dust aerosolization during weighing[2].
Respiratory Control Chemical Fume Hood (Face velocity: 80-100 fpm).Primary defense against inhalation. Respirators (N95/P100) are only required if engineering controls fail or during uncontrolled spill responses[4].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating workflow where each step verifies the safety of the subsequent action.

Step 1: Pre-Operational Verification

  • Verify the fume hood flow rate is within the optimal range (80-100 fpm) and the sash is positioned at the correct working height.

  • Inspect all PPE for micro-tears, paying special attention to the fingertips of the nitrile gloves.

  • Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids, which can react violently with organic alcohols.

Step 2: Material Transfer and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge can cause fine organic powders to aerosolize, bypassing local exhaust ventilation.

  • Use a clean, grounded stainless steel spatula to transfer the (dimethyl-1,2-thiazol-4-yl)methanol.

  • Seal the primary container immediately after transfer to minimize ambient moisture absorption (hygroscopicity).

Step 3: Solvation and Execution

  • Transfer the weighed compound to the reaction vessel.

  • Add the chosen solvent (e.g., Dichloromethane, Methanol, or DMSO) dropwise. Causality: Slow addition allows for the monitoring of unexpected exothermic reactions, ensuring thermal control.

  • Cap the vessel securely before removing it from the fume hood to proceed with the experimental workflow.

Workflow Visualization

Workflow Storage 1. Storage (Inert Temp/Dry) PPE 2. PPE Donning (Nitrile, Goggles, Coat) Storage->PPE Pre-requisite Hood 3. Fume Hood Prep (Ventilation Check) PPE->Hood Setup Handling 4. Handling & Transfer (Anti-static Weighing) Hood->Handling Safe Zone Reaction 5. Experimental Execution (Controlled Solvation) Handling->Reaction Execution Disposal 6. Waste Segregation (Non-Halogenated Organics) Reaction->Disposal Post-Reaction

Operational workflow for handling (dimethyl-1,2-thiazol-4-yl)methanol safely.

Spill Management & Disposal Plan

According to the5[5], laboratory personnel should only clean up "incidental" spills (small quantities, low toxicity). Any spill exceeding 500 mg or occurring outside a ventilated area requires evacuation and professional HazMat response.

Incidental Spill Response Protocol:

  • Isolate & Assess: Immediately alert nearby colleagues. Verify that the spill is localized and does not pose an immediate inhalation hazard[5].

  • Containment:

    • For Solids: Do not sweep dry powder, as this causes rapid aerosolization. Carefully place a damp, chemically compatible absorbent pad over the powder to suppress dust generation.

    • For Liquids (Solvated Compound): Surround the spill with a compatible inert absorbent (e.g., vermiculite or dry sand) to prevent spreading[5].

  • Collection: Use a non-sparking scoop to collect the absorbed material. Place it into a heavy-duty, sealable polyethylene bag or a rigid hazardous waste container.

  • Decontamination: Wash the affected benchtop area with water and a mild laboratory detergent, followed by a wipe-down with 70% ethanol or isopropanol to remove residual organic traces.

Waste Disposal Logistics:

  • Segregation: Dispose of (dimethyl-1,2-thiazol-4-yl)methanol waste in containers strictly designated for "Non-Halogenated Organic Waste" (unless it was dissolved in a halogenated solvent like chloroform or DCM).

  • Labeling & Storage: Clearly label the waste container with the chemical name, CAS number (53064-43-0), and the primary hazard ("Irritant"). Never mix this waste stream with strong oxidizers or heavy metal waste, as per 4[4].

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (PMC). Available at:[Link]

  • OSHA's PPE Laboratory Standards (29 CFR 1910.138). Clarion Safety Systems. Available at:[Link]

  • Guide for Chemical Spill Response. American Chemical Society (ACS). Available at: [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.